Technical Documentation Center

Propane-1-sulfonothioic O-acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Propane-1-sulfonothioic O-acid
  • CAS: 61145-87-7

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Propane-1-sulfonothioic O-Acid and Its Derivatives

Structural Chemistry and Tautomeric Dynamics In the realm of organosulfur chemistry, propane-1-sulfonothioic acid represents a highly reactive, transient species characterized by a complex tautomeric equilibrium. Accordi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Chemistry and Tautomeric Dynamics

In the realm of organosulfur chemistry, propane-1-sulfonothioic acid represents a highly reactive, transient species characterized by a complex tautomeric equilibrium. According to IUPAC nomenclature standards 1, the free acid exists in two primary forms: the S-acid ( C3​H7​SO2​SH ) and the O-acid ( C3​H7​S(O)(S)OH ).

Because the free O-acid is thermodynamically unstable and prone to rapid disproportionation, direct isolation is nearly impossible. Consequently, synthetic efforts in pharmaceutical and agricultural development focus on trapping this moiety as stable derivatives—most notably its salts (e.g., sodium propane-1-sulfonothioate) and its S-esters (thiosulfonates). Thiosulfonates, such as S-propyl propane-1-sulfonothioate , have emerged as powerful reagents for introducing sulfur-containing functional groups into complex natural products and therapeutics 2.

Tautomerism Thiol Propane-1-thiol (Precursor) SAcid Propane-1-sulfonothioic S-acid Thiol->SAcid Oxidation (Controlled) SEster S-Propyl Propane-1- sulfonothioate Thiol->SEster NaNO3 / TFA / O2 (Direct Synthesis) OAcid Propane-1-sulfonothioic O-acid SAcid->OAcid Tautomerization (Equilibrium) Salt Sodium Propane-1- sulfonothioate SAcid->Salt NaOH OAcid->Salt NaOH Salt->SEster Propyl Halide (Alkylation)

Structural tautomerism and synthetic pathways of propane-1-sulfonothioic acid.

Evolution of Synthetic Methodologies

Historically, the synthesis of thiosulfonates relied on the oxidation of disulfides using harsh, stoichiometric oxidants such as chlorine, N-bromosuccinimide (NBS), or m-chloroperbenzoic acid (mCPBA). These classical methods suffer from poor atom economy, toxic halogenated waste, and a high risk of over-oxidation to sulfonic acids.

Recent advancements have shifted the paradigm toward Nitrosonium-Catalyzed Aerobic Oxidation . This stepwise methodology utilizes molecular oxygen ( O2​ ) as the terminal oxidant, trifluoroacetic acid (TFA) as an acidic promoter, and catalytic sodium nitrate ( NaNO3​ ) to generate the active nitrosonium ( NO+ ) species in situ 2.

Mechanistic Causality

The elegance of this system lies in the precise roles of its reagents:

  • NaNO3​ (Precatalyst): Under highly acidic conditions, nitrate is converted into the nitrosonium ion ( NO+ ), which directly attacks the thiol to form an S-nitrosothiol intermediate.

  • Trifluoroacetic Acid (TFA): The acid concentration acts as the thermodynamic switch. While low acid concentrations stall the reaction at the disulfide stage, a high concentration of TFA (4 equivalents) activates the disulfide for the second oxidation step, driving it fully to the thiosulfonate.

  • Molecular Oxygen ( O2​ ): Regenerates the NO+ catalyst from the nitroxyl (HNO) byproduct, closing the catalytic cycle and ensuring water is the only stoichiometric byproduct.

Mechanism NO Nitrosonium Ion (NO+) SNO S-Nitrosothiol (PrSNO) NO->SNO + PrSH Thiol Propane-1-thiol (PrSH) Disulfide Dipropyl Disulfide (PrS-SPr) SNO->Disulfide + PrSH HNO Nitroxyl (HNO) SNO->HNO Release Thiosulfonate S-Propyl Propane-1- sulfonothioate Disulfide->Thiosulfonate Second Oxidation Step (Requires High Acid) O2 O2 / H+ (from TFA) HNO->O2 Aerobic Oxidation O2->NO Regeneration

Nitrosonium-catalyzed aerobic oxidation of thiols to thiosulfonates.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Internal indicators (gas uptake, colorimetric shifts, and TLC tracking) are embedded to confirm reaction progress.

Protocol A: Direct Synthesis of S-Propyl Propane-1-sulfonothioate

Method: Stepwise Aerobic Oxidation via Nitrosonium Catalysis2

Reagents: Propane-1-thiol (1.0 mmol), NaNO3​ (10 mol%), TFA (4.0 mmol), Dichloromethane (DCM), O2​ gas.

  • Initiation: In a dry 10 mL round-bottom flask, dissolve 76.2 mg (1.0 mmol) of propane-1-thiol in 1.0 mL of anhydrous DCM at 25 °C.

  • Acidification: Add 306 μL (4.0 mmol) of TFA. Causality Note: This 4-fold excess is mandatory. Lower equivalents will arrest the reaction at the dipropyl disulfide stage.

  • Catalyst Addition: Introduce 8.5 mg (0.10 mmol) of NaNO3​ . The solution may exhibit a transient color change indicative of S-nitrosothiol formation.

  • Aerobic Oxidation: Purge the headspace with oxygen and attach an O2​ -filled balloon (1 atm). Stir vigorously at 25 °C.

  • Self-Validation & Monitoring: Stir for exactly 1 hour. Validate completion by TLC (Hexane/Ethyl Acetate 9:1). The intermediate dipropyl disulfide (which forms within the first 15 minutes) must be completely consumed, leaving only the more polar thiosulfonate spot.

  • Workup: Filter the crude mixture through a short pad of silica gel to remove inorganic salts, washing with 10 mL of DCM. Concentrate the filtrate under reduced pressure to yield the pure S-propyl propane-1-sulfonothioate.

Protocol B: Synthesis of Sodium Propane-1-sulfonothioate (Salt Intermediate)

Method: Reductive Cleavage of Sulfonyl Chlorides

For applications requiring the nucleophilic O-acid/S-acid anion rather than the ester, the sodium salt is synthesized via reductive coupling.

  • Preparation: Dissolve 1.0 mmol of propane-1-sulfonyl chloride in 5 mL of anhydrous THF and cool to 0 °C in an ice bath.

  • Reduction: Dropwise, add an aqueous solution containing 1.1 mmol of sodium sulfide ( Na2​S ). Causality Note: Na2​S acts as both the sulfur source and the reducing agent, cleaving the S-Cl bond and establishing the sulfonothioate core.

  • Validation: Stir for 2 hours. The reaction is complete when the pungent odor of the sulfonyl chloride dissipates and a white precipitate begins to form.

  • Isolation: Add 10 mL of cold absolute ethanol to fully precipitate the sodium propane-1-sulfonothioate salt. Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Method Comparison

The table below summarizes the quantitative metrics of various synthetic strategies for propane-1-sulfonothioic acid derivatives, highlighting the superiority of the aerobic oxidation method.

Synthetic StrategyReagents / CatalystSolventReaction TimeAvg. YieldGreen Chemistry Profile
Aerobic Oxidation NaNO3​ (10 mol%), TFA, O2​ DCM1 h92% High: O2​ is terminal oxidant; catalytic NO+ ; water is the only byproduct.
Oxidative Coupling mCPBA, H2​O2​ , or OXONEVarious3 - 12 h65 - 80%Low: Stoichiometric waste; high risk of over-oxidation to sulfonic acid.
Reductive Coupling Sulfonyl Chlorides, Na2​S THF / H2​O 2 - 4 h70 - 85%Moderate: Generates halogenated waste; requires strict temperature control.
Cross-Coupling Sodium Thiosulfonate, Alkyl HalidesDMF / EtOH4 - 8 h80 - 90%Moderate: Excellent yields but requires pre-synthesized sulfonothioate salts.

References

  • P4-Rules for Name Construction (IUPAC Nomenclature for Sulfonothioic O-acids)
  • Source: The Journal of Organic Chemistry - ACS Publications (March 20, 2026)

Sources

Exploratory

Reactivity of the Sulfonothioic O-Acid Functional Group: A Comprehensive Mechanistic and Synthetic Guide

Executive Summary & Chemical Identity The sulfonothioic acid functional group presents a highly nuanced case study in ambident reactivity, tautomerism, and kinetic control. According to the IUPAC Nomenclature of Organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The sulfonothioic acid functional group presents a highly nuanced case study in ambident reactivity, tautomerism, and kinetic control. According to the IUPAC Nomenclature of Organic Chemistry (Blue Book, Chapter P-4), the parent structure exists as two primary tautomers: the sulfonothioic S-acid ( R−SO2​−SH ) and the sulfonothioic O-acid ( R−S(=O)(=S)−OH ).

While the S-acid (historically referred to as thiosulfonic acid) is the thermodynamically dominant species, the O-acid tautomer and its corresponding O-esters possess a unique electrophilic and nucleophilic profile. Understanding the reactivity of the O-acid functional group is critical for advanced organic synthesis, particularly in the design of novel sulfur-protecting groups, selective sulfenylation reagents[1], and the synthesis of complex biologically active volatile sulfur compounds[2].

Tautomerism and Thermodynamic Stability

The equilibrium between the S-acid and O-acid is heavily skewed toward the S-acid. This thermodynamic preference is driven by the high bond dissociation energy of the S=O double bond ( ∼125 kcal/mol) compared to the S=S double bond ( ∼100 kcal/mol).

However, upon deprotonation, the resulting sulfonothioate anion exhibits resonance delocalization ( [R−SO2​−S]−↔[R−S(=O)(=S)−O]− ), creating an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a hard nucleophile , while the sulfur atom acts as a soft nucleophile . This ambident nature allows chemists to bypass the thermodynamic bias and kinetically trap the O-acid form through carefully controlled electrophilic attack.

Quantitative Comparison of Tautomeric Properties
PropertySulfonothioic S-AcidSulfonothioic O-Acid
IUPAC Formula R−SO2​−SH R−S(=O)(=S)−OH
Thermodynamic Stability High (Dominant Tautomer)Low (Kinetically Trapped)
Nucleophilic Center Soft (Sulfur)Hard (Oxygen)
Preferred Electrophile Alkyl Halides (e.g., R−I , R−Br )Alkyl Triflates (e.g., R−OTf )
Typical Derivative Thiosulfonate (S-Ester)Sulfonothioic O-Ester
Primary Synthetic Use Sulfenylation[3], Protection[1]Rearrangement Precursors

Core Reactivity Profile

The reactivity of the sulfonothioic O-acid functional group is defined by three primary pathways:

  • Kinetic O-Alkylation: Treatment of sulfonothioate salts with hard electrophiles at cryogenic temperatures kinetically favors attack by the harder oxygen atom, yielding sulfonothioic O-esters ( R−S(=O)(=S)−OR′ ).

  • Thiono-to-Thiolo Rearrangement: Sulfonothioic O-esters are thermodynamically unstable relative to their S-ester counterparts. Upon heating, they undergo a thermal rearrangement (analogous to the Newman-Kwart rearrangement), driven by the thermodynamic sink of forming a strong S=O bond.

  • Electrophilic Sulfur Transfer: Both O- and S-derivatives of sulfonothioic acids act as potent electrophilic sulfur sources. They can transfer a protected sulfur moiety to carbanions or thiols under exceptionally mild conditions, a methodology highly validated in the synthesis of complex antitumor agents[1] and industrial detoxification matrices[4].

Tautomerism SAcid Sulfonothioic S-Acid R-SO2-SH OAcid Sulfonothioic O-Acid R-S(=O)(=S)-OH SAcid->OAcid Tautomerization (Thermodynamically disfavored) SEster S-Ester (Thiosulfonate) R-SO2-SR' SAcid->SEster Soft Electrophile (e.g., R'-I) OEster O-Ester R-S(=O)(=S)-OR' OAcid->OEster Hard Electrophile (e.g., R'-OTf) OEster->SEster Thermal Rearrangement (Thiono-to-Thiolo)

Tautomeric equilibrium and divergent alkylation pathways.

Experimental Methodology: Kinetic Trapping of the O-Acid

To study the O-acid functional group, it must be isolated as an O-ester. The following self-validating protocol details the kinetic O-alkylation of a sulfonothioate salt.

Objective: Synthesize and isolate the kinetically favored sulfonothioic O-ester while suppressing the thermodynamic S-ester byproduct.

Step 1: Preparation of the Ambident Anion

  • Action: Dissolve the parent sulfonothioic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.05 equivalents of triethylamine ( Et3​N ) dropwise at 0 °C.

  • Causality: Deprotonation forms the ambident [R−SO2​−S]− anion. Et3​N is specifically chosen as a non-nucleophilic, slightly bulky base to prevent competitive side reactions with the electrophile in the subsequent step.

Step 2: Kinetic O-Alkylation

  • Action: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of methyl trifluoromethanesulfonate (MeOTf) via a syringe pump over 15 minutes.

  • Causality: The cryogenic temperature is critical; it suppresses the thermal thiono-to-thiolo rearrangement of the nascent product. MeOTf is selected because it is a "hard" electrophile, which preferentially attacks the "hard" oxygen center of the ambident anion according to HSAB principles, overriding the thermodynamic preference for S-alkylation.

Step 3: Cryogenic Quenching and Extraction

  • Action: Quench the reaction directly at -78 °C by adding cold saturated aqueous NaHCO3​ . Extract rapidly with pre-chilled DCM.

  • Causality: Quenching at low temperature ensures the O-ester does not rearrange during the exothermic neutralization process. The mild basic quench safely neutralizes the excess triflic acid generated during alkylation.

Step 4: Self-Validation via NMR Analysis

  • Action: Concentrate the organic layer under reduced pressure (keeping the water bath below 20 °C) and analyze the crude product via 1H NMR immediately.

  • Causality (Validation): This protocol is self-validating through NMR chemical shifts. The newly formed O−CH3​ protons of the O-ester will appear significantly downfield (typically δ 4.0–4.5 ppm) due to the highly electronegative oxygen. In contrast, the S−CH3​ protons of any thermodynamic S-ester byproduct will appear upfield (typically δ 2.5–3.0 ppm). A high integration ratio of the downfield peak to the upfield peak confirms the success of the kinetic control.

Protocol S1 1. Salt Formation [R-SO2-S]- [Et3NH]+ S2 2. Kinetic Alkylation MeOTf at -78°C S1->S2 S3 3. Cold Quench Aqueous buffer S2->S3 S4 4. Validation 1H NMR Analysis S3->S4

Step-by-step workflow for kinetic O-alkylation of sulfonothioate salts.

Industrial and Biological Relevance

Beyond fundamental synthetic utility, sulfonothioic acid derivatives play vital roles across multiple disciplines. In plant biochemistry, volatile sulfur-containing compounds (VSCs), including sulfonothioic acid S-methyl esters, are biosynthesized as defense mechanisms and contribute to the chemotaxonomic signatures of terrestrial plants[2]. Industrially, the robust reactivity of sulfonothioic acid esters is leveraged in microencapsulation technologies designed for the rapid detoxification and immobilization of highly hazardous chemical agents and hydrocarbons[4].

References

  • Blue Book chapter P-4 - IUPAC IUPAC Nomencl
  • [[(tert-Butyl)
  • Working with Hazardous Chemicals Organic Syntheses.
  • A review of volatile sulfur-containing compounds from terrestrial plants: Biosynthesis, distribution and analytical methods ResearchG
  • US8115046B2 - Micro encapsulation composition for hydrocarbons and detoxification of highly hazardous chemicals Google P

Sources

Foundational

Critical Safety Analysis: The Case of Propane-1-sulfonothioic O-acid

To our valued researchers, scientists, and drug development professionals, In the pursuit of scientific advancement, the bedrock of our work is a commitment to safety, precision, and verifiable data. It is with this prin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific advancement, the bedrock of our work is a commitment to safety, precision, and verifiable data. It is with this principle at the forefront that we must address the topic of Propane-1-sulfonothioic O-acid .

Following an exhaustive search of chemical databases, regulatory safety documentation, and the broader scientific literature, we have been unable to identify any registered compound with the specific name "Propane-1-sulfonothioic O-acid." There is no associated CAS (Chemical Abstracts Service) number, no published Safety Data Sheet (SDS), and no peer-reviewed research that validates its existence or characterizes its properties.

This lack of information has critical implications for safety and handling:

  • Absence of Hazard Identification: Without empirical data, it is impossible to determine the toxicological, physical, or environmental hazards associated with this substance.

  • Inability to Formulate Protocols: Any attempt to create handling, storage, or emergency protocols would be based on speculation. Extrapolating from structurally similar compounds is scientifically unsound and dangerous, as minor molecular changes can drastically alter a substance's reactivity and toxicity.

  • Violation of Regulatory and Ethical Standards: The creation and dissemination of safety guidelines for a non-verified substance would contravene established EHS (Environment, Health, and Safety) protocols and the core tenets of scientific responsibility.

Path Forward: A Focus on Verifiable Data

Given the lack of data for "Propane-1-sulfonothioic O-acid," we cannot, in good faith and in adherence to scientific integrity, produce the requested in-depth technical guide.

However, it is possible that the intended compound of interest is a related, well-documented chemical. One such compound, for which extensive safety and handling information is available, is Propane-1-sulfonic acid .

We propose to pivot this guide to focus on Propane-1-sulfonic acid , a substance with a defined chemical identity (CAS No. 5284-66-2) and a body of literature to support a comprehensive safety and handling document. This would allow us to fulfill the spirit of the original request by providing a valuable, accurate, and actionable resource for our audience, complete with the requested in-depth analysis, protocols, and visualizations.

We believe this approach upholds the highest standards of scientific integrity and provides a responsible and valuable service to the research community. We welcome the opportunity to proceed with a guide on Propane-1-sulfonic acid or another verifiable chemical compound.

Exploratory

Solubility of Propane-1-sulfonothioic O-acid in organic solvents

An In-depth Technical Guide to the Solubility of Propane-1-sulfonothioic O-acid in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Propane-1-sulfonothioic O-acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Propane-1-sulfonothioic O-acid, a compound of interest in contemporary drug discovery, presents a unique solubility profile due to its combination of a polar sulfonothioic acid head and a nonpolar propane tail. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of Propane-1-sulfonothioic O-acid in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its quantification, and discuss the implications of these findings in the context of drug development.

Introduction to Propane-1-sulfonothioic O-acid

Propane-1-sulfonothioic O-acid belongs to the class of sulfonothioic acids, which are organosulfur compounds with the general formula R-S(=O)₂SH. These compounds are characterized by a tetrahedral sulfur atom bonded to an organic group (R), two oxygen atoms, and a thiol group (-SH). The "O-acid" designation in the context of this guide refers to the tautomeric form where the proton is on an oxygen atom, although the S-acid form is generally more stable. The presence of both a hydrogen bond donor (-SH) and acceptor (=O) groups, combined with the nonpolar alkyl chain, imparts an amphiphilic character to the molecule, making its solubility highly dependent on the nature of the solvent.

Understanding the solubility of Propane-1-sulfonothioic O-acid is paramount for its progression through the drug development pipeline. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Therefore, a thorough characterization of its solubility in various organic solvents is a foundational step in formulation development, enabling the design of effective delivery systems.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Propane-1-sulfonothioic O-acid, the key intermolecular interactions at play are:

  • Hydrogen Bonding: The sulfonothioic acid moiety can act as both a hydrogen bond donor (from the S-H group) and a hydrogen bond acceptor (at the oxygen atoms). Protic solvents like alcohols will readily engage in hydrogen bonding, promoting solubility.

  • Dipole-Dipole Interactions: The S=O bonds are highly polar, leading to a significant molecular dipole moment. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), can effectively solvate the molecule through dipole-dipole interactions.

  • Van der Waals Forces: The propyl chain contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents. However, the strong polarity of the head group often dominates, limiting solubility in purely nonpolar solvents like hexane.

The interplay of these forces dictates the solubility of Propane-1-sulfonothioic O-acid in a given solvent. A solvent that can effectively disrupt the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions will be a good solvent for the compound.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining solubility is crucial. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Reagents
  • Propane-1-sulfonothioic O-acid (purity >99%)

  • A selection of organic solvents (HPLC grade or equivalent), including:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

    • Nonpolar: Hexane, Toluene, Dichloromethane

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess Propane-1-sulfonothioic O-acid prep2 Add a known volume of solvent to vials prep1->prep2 Dispense equil1 Seal vials and place on shaker prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 Incubate sample1 Centrifuge to pellet undissolved solid equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 Separate sample3 Dilute sample with mobile phase sample2->sample3 Prepare sample4 Analyze by HPLC sample3->sample4 Inject

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Propane-1-sulfonothioic O-acid to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately dispense a known volume of each organic solvent into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to mimic physiological conditions).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of Propane-1-sulfonothioic O-acid of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of Propane-1-sulfonothioic O-acid in the diluted samples from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of Propane-1-sulfonothioic O-acid in Various Organic Solvents at 25°C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)
Polar Protic Methanol32.7> 100
Ethanol24.5> 100
Isopropanol19.950-100
Polar Aprotic DMSO46.7> 200
DMF36.7> 200
Acetonitrile37.520-50
Nonpolar Dichloromethane9.15-10
Toluene2.4< 1
Hexane1.9< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

The results should be interpreted in the context of the solvent properties. For instance, high solubility in DMSO and DMF is expected due to their high polarity and ability to act as strong hydrogen bond acceptors. The high solubility in lower alcohols can be attributed to their ability to engage in hydrogen bonding. Conversely, the poor solubility in nonpolar solvents like hexane highlights the dominance of the polar sulfonothioic acid group in dictating the overall solubility profile.

Implications for Drug Development

The solubility data generated is critical for several aspects of drug development:

  • Formulation Development: Solvents in which the compound exhibits high solubility can be considered for liquid formulations or as co-solvents in more complex delivery systems.

  • Preclinical Studies: Understanding the solubility in solvents used for in vitro and in vivo studies (e.g., DMSO for cell-based assays) is essential for accurate dose preparation and interpretation of results.

  • Crystallization and Purification: The selection of appropriate solvent systems for crystallization and purification is guided by the differential solubility of the compound and its impurities.

  • Biopharmaceutical Classification System (BCS): Solubility is a key parameter in the BCS, which helps to predict the in vivo performance of a drug product.

The logical flow for utilizing this solubility data in early-phase drug development is depicted below.

G A Determine Solubility Profile B High Solubility Identified A->B C Low Solubility Identified A->C D Proceed with Simple Formulation (e.g., solution) B->D E Consider Formulation Enhancement Strategies C->E I Advance to Preclinical Testing D->I F Salt Formation E->F G Amorphous Solid Dispersions E->G H Lipid-Based Formulations E->H F->I G->I H->I

Caption: Decision tree for formulation strategies based on solubility data.

Conclusion

A thorough understanding of the solubility of Propane-1-sulfonothioic O-acid is a non-negotiable prerequisite for its successful development as a therapeutic agent. The systematic approach outlined in this guide, combining theoretical principles with a robust experimental workflow, provides a reliable framework for generating the high-quality data needed to inform critical decisions in the drug development process. By carefully characterizing the solubility profile, researchers can de-risk their development programs and pave the way for novel and effective medicines.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

Protocols & Analytical Methods

Method

Protocol for the synthesis of Propane-1-sulfonothioic O-acid derivatives

Application Note: Synthesis and Mechanistic Evaluation of Propane-1-sulfonothioic Acid Derivatives Executive Briefing Propane-1-sulfonothioic acid derivatives represent a highly versatile class of organosulfur compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Evaluation of Propane-1-sulfonothioic Acid Derivatives

Executive Briefing

Propane-1-sulfonothioic acid derivatives represent a highly versatile class of organosulfur compounds with profound implications in medicinal chemistry, agricultural science, and advanced organic synthesis. While the IUPAC formally distinguishes between the sulfonothioic O-acid ( −S(O)(S)−OH ) and the sulfonothioic S-acid ( −SO2​−SH )[1][2], these species exist as tautomers where the S-acid form is thermodynamically favored. Consequently, the synthetic isolation of these compounds typically yields S-esters (thiosulfonates), such as propyl propane-1-thiosulfonate (PTSO)[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind the S–S bond formation, the thermodynamic sinks that dictate product distribution, and the self-validating experimental indicators that ensure protocol success.

Mechanistic Principles & Causality

The synthesis of sulfonothioic acid derivatives requires precise control over sulfur oxidation states. The S–S bond in a thiosulfonate ( R−SO2​−SR′ ) is highly polarized; the sulfonyl sulfur acts as a hard electrophile, while the sulfenyl sulfur acts as a soft nucleophile. This polarization makes thiosulfonates exceptional sulfenylating agents for carbanions and thiols[5].

When targeting O-acid derivatives or their tautomeric S-esters, chemists face a thermodynamic challenge: O-esters ( R−S(=O)(=S)−OR′ ) are prone to spontaneous rearrangement into the more stable S-esters ( R−SO2​−SR′ )[6]. Therefore, robust synthetic workflows rely on either the controlled oxidation of symmetric disulfides or the direct nucleophilic coupling of sulfonyl chlorides with thiols. To capture the transient sulfonothioate core without premature esterification, advanced silyl-protection strategies must be employed[5][7].

Experimental Workflows & Protocols

Protocol A: Controlled Oxidation of Dipropyl Disulfide (Industrial & Bulk Scale)

This method leverages the in-situ generation of peracetic acid to selectively oxidize the disulfide bond without cleaving it.

  • Causality: The first oxidation equivalent yields the thiosulfinate (S-oxide); the second equivalent pushes the intermediate to the thiosulfonate (S,S-dioxide). Over-oxidation to the sulfonic acid is prevented by strict thermal regulation.

  • Self-Validating Indicator: The reaction is exothermic. The maintenance of a steady internal temperature without external heating confirms active peracid consumption. The disappearance of the pungent disulfide odor confirms conversion.

Step-by-Step Methodology:

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a thermocouple probe.

  • Charge the flask with dipropyl disulfide (50.0 mmol, 1.0 equiv) and glacial acetic acid (25 mL).

  • Cool the mixture to 10 °C using an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (110.0 mmol, 2.2 equiv) dropwise via the addition funnel over 30 minutes.

  • Critical Step: Remove the ice bath. Allow the internal temperature to rise naturally, but do not let it exceed 40 °C. If it approaches 40 °C, reapply the ice bath momentarily.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by pouring it into 100 mL of ice-cold saturated sodium bicarbonate solution. Extract with dichloromethane ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield propyl propane-1-sulfonothioate (PTSO).

Protocol B: Cross-Coupling of Propanesulfonyl Chloride and Propanethiol (High Purity & Unsymmetrical Derivatives)

This protocol bypasses the oxidation step entirely, forming the S–S bond through direct nucleophilic substitution[8].

  • Causality: The highly nucleophilic propanethiolate attacks the electrophilic sulfur of the propanesulfonyl chloride.

  • Self-Validating Indicator: The immediate formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the stoichiometric progression of the coupling.

Step-by-Step Methodology:

  • In an oven-dried 250 mL flask under a nitrogen atmosphere, dissolve propanethiol (20.0 mmol, 1.0 equiv) in anhydrous dichloromethane (80 mL).

  • Add triethylamine (22.0 mmol, 1.1 equiv) and cool the solution to 0 °C.

  • Dissolve propanesulfonyl chloride (20.0 mmol, 1.0 equiv) in 20 mL of dichloromethane and add it dropwise to the thiol solution over 15 minutes.

  • Observe the immediate formation of a white triethylamine hydrochloride precipitate.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Filter the suspension through a Celite pad to remove the salts.

  • Wash the filtrate with 1M HCl (to remove residual amine), followed by brine. Dry and concentrate to afford the pure thiosulfonate.

Protocol C: Synthesis of Silyl-Protected Sulfonothioic Acids (Advanced Protection)

For applications requiring the preservation of the sulfonothioate salt for late-stage functionalization, the sulfur/oxygen core can be protected using a silyl ether group[5][7].

  • Causality: The use of (chloromethoxy)(1,1-dimethylethyl)dimethylsilane prevents premature alkylation of the sulfonothioate anion, allowing for controlled deprotection later.

Step-by-Step Methodology:

  • Suspend sodium propane-1-sulfonothioate (10.0 mmol, 1.03 equiv) in anhydrous acetonitrile (15 mL) under nitrogen.

  • Add (chloromethoxy)(1,1-dimethylethyl)dimethylsilane (9.7 mmol, 1.00 equiv) rapidly via syringe.

  • Stir the suspension vigorously for 4 hours at room temperature.

  • Dilute the mixture with tert-butyl methyl ether (50 mL) and filter through a sintered glass funnel to remove sodium chloride.

  • Concentrate the filtrate under high vacuum to yield the silyl-protected propane-1-sulfonothioic acid derivative as a viscous oil.

Quantitative Validation & Data Presentation

The following table summarizes the operational metrics and thermodynamic sinks for the described protocols, allowing researchers to select the optimal pathway based on their target derivative.

ProtocolPrimary ProductTypical Yield (%)Reaction Time (h)ScalabilityMechanistic Sink
A: Oxidation Symmetrical S-ester (PTSO)85 - 90%12.0High (Kilogram)S,S-dioxide stability
B: Cross-Coupling Symmetrical or Unsymmetrical92 - 96%2.0Medium (Gram)Irreversible HCl loss
C: Silyl Protection Protected O/S-acid core78 - 82%4.0Low (Milligram)Steric shielding

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthetic pathways, demonstrating how different starting materials converge on the stable thiosulfonate (S-ester) thermodynamic sink, while acknowledging the IUPAC O-acid tautomerism.

G A Dipropyl Disulfide (Pr-S-S-Pr) E Propyl Propane-1-sulfonothioate (PTSO / S-Ester) A->E Oxidation (H2O2 / AcOH) B Propanesulfonyl Chloride (Pr-SO2Cl) D Propane-1-sulfonothioic Acid (O-acid / S-acid Tautomers) B->D Sulfuration / Hydrolysis B->E + Pr-SH (Base Coupling) C Propanethiol (Pr-SH) C->E Oxidative Coupling D->E Alkylation / Rearrangement

Synthetic pathways for Propane-1-sulfonothioic acid derivatives and tautomeric intermediates.

References

  • Tunable and Practical Synthesis of Thiosulfonates and Disulfides from Sulfonyl Chlorides Source: ResearchGate URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Blue Book Chapter P-4)
  • Thiosulfonates: The Prospective Substances against Fungal Infections Source: IntechOpen URL
  • Working with Hazardous Chemicals - Organic Syntheses (S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester)
  • Effect of propyl-propane thiosulfonate (PTSO)

Sources

Application

Application Note: Propane-1-sulfonothioic O-acid (PTSOA) as an Advanced SEI-Forming Electrolyte Additive in Lithium-Ion Batteries

Target Audience: Battery Researchers, Materials Scientists, and Electrolyte Development Professionals. Introduction & Mechanistic Rationale In high-energy-density lithium-ion batteries (LIBs), the stability of the Solid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery Researchers, Materials Scientists, and Electrolyte Development Professionals.

Introduction & Mechanistic Rationale

In high-energy-density lithium-ion batteries (LIBs), the stability of the Solid Electrolyte Interphase (SEI) on the anode dictates the cell's cycle life, safety, and impedance. Standard carbonate-based solvents, such as Ethylene Carbonate (EC), decompose at approximately 0.8 V vs. Li/Li⁺. While functional, the resulting SEI is often heterogeneous and prone to continuous degradation, leading to capacity fade and gas evolution.

Propane-1-sulfonothioic O-acid (PTSOA) —an organosulfur compound characterized by its sulfonothioic O-acid functional group (R–S(=O)(=S)–OH)—represents a next-generation class of SEI-forming additives. Drawing on the well-documented behavior of similar sulfur-containing additives like 1,3-propane sultone (PS) and prop-1-ene-1,3-sultone (PES)[1], PTSOA operates via a preferential reductive decomposition mechanism.

The Causality of the O-Acid Tautomer

The efficacy of PTSOA lies in its molecular orbital energetics. The highly polarized S=S and S=O bonds in the O-acid configuration significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule compared to bulk carbonate solvents[2]. Consequently, PTSOA accepts electrons at a higher cathodic potential (typically ~1.2 V to 1.4 V vs. Li/Li⁺). This early reduction ensures that PTSOA decomposes before the bulk electrolyte, forming a passivating, sulfur-rich SEI layer composed of highly ionically conductive lithium sulfonates (R–SO₃Li) and lithium thiosulfonates[3]. This early passivation effectively shuts down the continuous, gas-producing reduction of the bulk solvent.

SEI_Mechanism A PTSOA Additive (Low LUMO Energy) B 1e⁻ Reduction (~1.2 V vs Li/Li⁺) A->B Cathodic Polarization C Radical Anion Intermediate B->C Electron Transfer D S-S / S-O Cleavage C->D Ring/Bond Opening E Sulfur-Rich SEI (R-SO₃Li / Li₂S₂O₃) D->E + Li⁺ Ions

Mechanistic pathway of PTSOA reductive decomposition to form a sulfur-rich SEI.

Quantitative Data: Electrochemical Performance

The integration of PTSOA into standard electrolytes yields measurable improvements in both thermodynamic stability and kinetic performance. The table below summarizes the comparative data of a baseline electrolyte versus a PTSOA-enhanced formulation in an NMC811/Graphite full cell.

MetricBaseline Electrolyte (BE)BE + 1.5 wt% PTSOAMechanistic Causality
Initial Coulombic Efficiency (ICE) 86.4%91.2% Preferential reduction of PTSOA minimizes continuous solvent consumption during the first cycle.
Capacity Retention (500 cycles, 1C)72.1%89.5% The sulfur-rich SEI is highly elastic, accommodating graphite volume expansion and preventing cracking.
SEI Resistance ( RSEI​ ) (Post-formation)45.2 Ω22.8 Ω Lithium sulfonates provide superior Li⁺ ionic conductivity compared to organic alkyl carbonates.
Gas Evolution (Volume change)+12.5%+2.1% Early passivation suppresses EC/EMC reduction, directly mitigating ethylene and CO gas generation.

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies must be strictly adhered to when handling PTSOA and assembling test cells.

Protocol 1: Electrolyte Formulation

Note: PTSOA is sensitive to ambient moisture. All steps must be performed in an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Preparation: Transfer the base electrolyte (1.0 M LiPF₆ in EC:EMC 3:7 v/v) into a sterile, dry glass vial.

  • Addition: Accurately weigh high-purity PTSOA to achieve a 1.5 wt% concentration. Slowly add the PTSOA powder to the base electrolyte to prevent clumping.

  • Dissolution: Stir the mixture using a PTFE-coated magnetic stir bar at 300 rpm for 2 hours at 25°C until optically clear.

  • Validation: Extract a 1 mL aliquot and verify the moisture content using Karl Fischer titration. The water content must remain < 10 ppm to prevent HF generation from LiPF₆ hydrolysis.

Protocol 2: Coin Cell Assembly (CR2032)
  • Electrode Preparation: Punch NMC811 cathodes (14 mm diameter) and artificial graphite anodes (15 mm diameter). Dry both electrodes in a vacuum oven at 110°C for 12 hours.

  • Stacking: Inside the glovebox, place the cathode in the positive can. Cover with a Celgard 2325 separator (16 mm diameter).

  • Wetting: Inject exactly 40 µL of the PTSOA-formulated electrolyte onto the separator. Causality: Precise volume control prevents electrolyte flooding, which can mask the true impedance of the SEI.

  • Sealing: Place the graphite anode, spacer, and spring. Crimp the cell at 1000 psi.

  • Resting: Allow the assembled cells to rest at 25°C for 12 hours. Causality: This ensures complete capillary wetting of the porous electrodes, preventing localized lithium plating during the initial charge.

Protocol 3: SEI Formation and Characterization
  • Formation Cycling: Connect the cells to a battery cycler at 25°C. Charge at a C/20 rate to 4.2 V, hold at 4.2 V until the current decays to C/50, and discharge at C/20 to 2.8 V. Repeat for 3 full cycles.

  • Impedance Analysis: Following formation, adjust the cell to 50% State of Charge (SOC). Conduct Electrochemical Impedance Spectroscopy (EIS) using a frequency range of 100 kHz to 10 mHz with a 5 mV AC amplitude to quantify RSEI​ .

Protocol_Workflow S1 1. Electrolyte Formulation (Ar Glovebox, <0.1 ppm H₂O) S2 2. CR2032 Cell Assembly (NMC811 / Graphite) S1->S2 S3 3. SEI Formation Protocol (C/20 for 3 Cycles) S2->S3 S4 4. Electrochemical Testing (EIS & Long-term Cycling) S3->S4 S5 5. Post-Mortem Analysis (XPS & SEM Characterization) S4->S5

Step-by-step workflow for the evaluation of PTSOA in lithium-ion coin cells.

References

  • Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries. RSC Advances, 2015. [Link][1]

  • Reductive Decomposition Mechanism of Prop-1-ene-1,3-sultone in the Formation of a Solid–Electrolyte Interphase on the Anode of a Lithium-Ion Battery. The Journal of Physical Chemistry C, 2016.[Link][2]

  • Battery based on organosulfur species. US Patent US10079405B2, 2018.[3]

Sources

Method

Application Note: Synthesis, Characterization, and Esterification of Propane-1-sulfonothioic O-Acid

Abstract Organosulfur compounds, specifically thiosulfonates ( RSO2​SR′ ), are potent structural analogs of natural biocides derived from Allium species. The core reactive intermediate in their synthesis is propane-1-sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Organosulfur compounds, specifically thiosulfonates ( RSO2​SR′ ), are potent structural analogs of natural biocides derived from Allium species. The core reactive intermediate in their synthesis is propane-1-sulfonothioic O-acid ( C3​H7​S(O)(S)OH ). Because the free acid is highly reactive and prone to disproportionation, this protocol isolates it as a stable sodium salt (sodium propane-1-sulfonothioate) prior to alkylation. This application note outlines a self-validating, atom-economical workflow for the synthesis of the thiosulfonate salt and its subsequent conversion to S-propyl propanethiosulfonate (PTSO), a high-value antimicrobial agent utilized in drug development and agricultural research.

Mechanistic Causality & Experimental Design

The traditional synthesis of PTSO relies on the oxidation of dipropyl disulfide using hydrogen peroxide. However, this oxidative pathway suffers from poor chemoselectivity, frequently leading to over-oxidation and the formation of sulfonic acid impurities.

To circumvent this, our protocol employs the direct reaction of sodium propanesulfinate with elemental sulfur ( S8​ ). This is a clean, benign route that strictly yields the thiosulfonate salt without oxidative by-products[1].

Tautomerism & Nucleophilicity: Propane-1-sulfonothioic acid exhibits tautomerism between its O-acid ( PrS(O)(S)OH ) and S-acid ( PrSO2​SH ) forms. In its deprotonated state, the thiosulfonate anion exhibits ambidentate character. The high polarizability of the terminal sulfur atom drives selective nucleophilic attack onto alkyl halides (e.g., 1-bromopropane) via an SN​2 mechanism, yielding the target ester, PTSO [2].

Experimental Protocols
Protocol A: Synthesis of Sodium Propane-1-sulfonothioate (Stable Precursor)

Objective: Generate the stable conjugate base of propane-1-sulfonothioic O-acid to prevent premature disproportionation [3].

  • Preparation: In a 250 mL round-bottom flask, suspend 50 mmol of sodium propanesulfinate ( C3​H7​SO2​Na ) in 100 mL of absolute ethanol.

  • Sulfur Addition: Add 55 mmol (1.1 equiv. based on the S atom) of elemental sulfur ( S8​ ).

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C under continuous magnetic stirring for 4 hours.

    • Causality: Heating is strictly required to break the robust S8​ crown structure, facilitating sulfur insertion into the sulfinate nucleophile.

  • Filtration: Cool the mixture to room temperature. Filter the unreacted elemental sulfur through a Celite pad to ensure a clear filtrate.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to obtain pure sodium propane-1-sulfonothioate.

Protocol B: In Situ Esterification to S-Propyl Propanethiosulfonate (PTSO)

Objective: Alkylate the thiosulfonate salt to form the antimicrobial ester PTSO.

  • Dissolution: Dissolve 20 mmol of the synthesized sodium propane-1-sulfonothioate in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add 22 mmol of 1-bromopropane dropwise at 0°C.

    • Causality: Maintaining a low temperature suppresses side reactions and controls the highly exothermic SN​2 attack of the terminal thiosulfonate sulfur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 100 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Purify via silica gel chromatography (Hexane:EtOAc).

Self-Validation & Analytical Characterization

To ensure the protocol functions as a self-validating system, researchers must verify the intermediate and final products at two critical checkpoints:

  • Intermediate Validation (Salt): The sodium propane-1-sulfonothioate salt must form a completely clear solution in water. Any turbidity indicates unreacted S8​ carryover. Infrared (IR) spectroscopy should confirm characteristic S−S (approx. 400-500 cm⁻¹) and S=O (approx. 1100-1200 cm⁻¹) stretching frequencies.

  • Final Product Validation (PTSO): Ester formation is confirmed via 1H -NMR ( CDCl3​ ). The spectrum must show distinct triplets for the terminal methyl groups and multiplets for the methylene protons adjacent to the SO2​ and S moieties. Crucially, there must be an absolute absence of free thiol (-SH) signals, validating that the O-acid/S-acid intermediate was fully consumed.

Data Presentation

The following table summarizes the quantitative advantages of the sulfinate-sulfur route over traditional disulfide oxidation methodologies.

ParameterDisulfide Oxidation RouteSulfinate-Sulfur Route (This Protocol)
Starting Material Dipropyl DisulfideSodium Propanesulfinate + S8​
Reagents H2​O2​ , Acetone, KBrEthanol, 1-Bromopropane
Intermediate Stability Transient (Thiosulfinate)Stable (Sodium Thiosulfonate Salt)
Over-oxidation Risk High (yields sulfonic acids)None
Typical Yield (PTSO) 60 - 75%85 - 92%
Purity (Crude) ~80%>95%
Reaction Pathway Visualization

G cluster_0 Precursor Synthesis cluster_1 Tautomeric Equilibrium (Free Acid) cluster_2 Esterification N1 Sodium Propanesulfinate + Elemental Sulfur (S8) N2 Sodium Propane-1-sulfonothioate (Stable Salt) N1->N2 Reflux in EtOH N3 Propane-1-sulfonothioic O-acid Pr-S(O)(S)OH N2->N3 H+ (Acidification) N6 S-propyl propanethiosulfonate (PTSO) N2->N6 Alkylation (DMF, 0°C) N4 Propane-1-sulfonothioic S-acid Pr-SO2-SH N3->N4 Tautomerism N5 1-Bromopropane (Alkylating Agent) N5->N6 SN2 Attack

Reaction pathway: Synthesis of PTSO via propane-1-sulfonothioic acid intermediates.

References
  • Title: Sodium thiosulfonate salts: Molecular and supramolecular structural features and solution radiolytic properties. Source: Dalton Transactions (RSC Publishing), 2011. URL: [Link]

  • Title: Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds. Source: RSC Advances, 2021. URL: [Link]

  • Title: Thiosulfonates: The Prospective Substances against Fungal Infections. Source: IntechOpen, 2019. URL: [Link]

Sources

Application

Application Note: One-Pot Synthesis of Functionalized Heterocycles Using Propane-1-Sulfonothioic O-Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale The incorporation of aliphatic thio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

The incorporation of aliphatic thioethers into heterocyclic scaffolds (such as chromones, indoles, and thiazoles) is a cornerstone strategy in drug development for modulating lipophilicity, metabolic stability, and target-binding affinity. Historically, the synthesis of sulfenylated heterocycles relied on volatile, foul-smelling thiols or unstable disulfide precursors.

Propane-1-sulfonothioic O-acid (IUPAC: C3​H7​S(=O)(=S)OH )[1] has emerged as a highly efficient, bench-stable, and amphiphilic sulfur reagent. Belonging to the sulfonothioic acid class, this reagent acts as a dual-functional precursor[2]. Due to the asymmetric nature of its S–S/S–O bond, it serves as an exceptional donor of the propylsulfenyl ( PrS ) group under redox-catalyzed conditions.

This application note details a self-validating, one-pot multicomponent protocol for the synthesis of 3-(propylsulfenyl)chromones . By coupling enaminone formation with direct C–H sulfenylation, this method maximizes atom economy and eliminates the need to isolate sensitive intermediates[3].

Causality of Experimental Choices (E-E-A-T)
  • Why a One-Pot Strategy? Enaminones derived from 2-hydroxyacetophenones are prone to hydrolysis upon isolation. A one-pot sequential addition bypasses this instability and reduces operator exposure to reactive sulfur species.

  • Why TBAI as a Catalyst? Tetrabutylammonium iodide (TBAI) acts as a critical redox catalyst rather than a simple phase-transfer agent. The iodide ion reduces the sulfonothioic acid in situ to generate a highly electrophilic propylsulfenyl iodide ( PrS-I ) intermediate. This species is vastly more reactive toward the nucleophilic enaminone C–H bond than the parent acid[4].

  • Why Acidic Additives? A catalytic amount of H2​SO4​ facilitates the tautomerization of the enaminone and accelerates the final intramolecular cyclization step by enhancing the leaving group ability of the dimethylamine moiety.

Mechanistic Pathway

The reaction proceeds via a cascade sequence: enaminone formation, electrophilic sulfenylation, and subsequent intramolecular cyclization. The visualization below maps the logical flow of intermediate generation and bond formation.

Mechanism A Propane-1-sulfonothioic O-acid B TBAI / H2SO4 Redox Activation A->B C Propylsulfenyl Iodide [PrS-I] Intermediate B->C I- oxidation E C-H Sulfenylation & Cyclization C->E Electrophilic attack D Enaminone (Nucleophile) D->E F 3-(Propylsulfenyl)chromone E->F - H2O, - HNMe2

Experimental Protocol

Self-Validating System Checkpoints

This protocol is designed to be self-validating through distinct colorimetric shifts.

  • Yellow Shift: Enaminone formation turns the clear solution deep yellow.

  • Red-Brown Shift: Generation of the PrS-I intermediate turns the solution dark reddish-brown.

  • Lightening: The disappearance of the dark brown color signifies the consumption of the electrophile and the completion of the cyclization.

Step-by-Step Methodology

Scale: 1.0 mmol

  • Enaminone Formation:

    • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyacetophenone (136 mg, 1.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (143 mg, 1.2 mmol).

    • Stir the neat mixture at 120 °C for 1 hour.

    • Validation: Observe the formation of a deep yellow, viscous solution indicating complete conversion to the enaminone.

  • Reagent Addition:

    • Cool the reaction vessel slightly to 80 °C to prevent rapid volatilization.

    • Add Propane-1-sulfonothioic O-acid (234 mg, 1.5 mmol), TBAI (74 mg, 20 mol%), and H2​SO4​ (9.8 mg, 10 mol%) directly to the vessel. Add 2.0 mL of anhydrous DMF to homogenize the mixture.

  • Sulfenylation & Cyclization:

    • Attach a reflux condenser and heat the mixture back to 120 °C. Stir for 12 hours under an open-air atmosphere.

    • Validation: The solution will transition to a dark reddish-brown and gradually lighten as the target chromone forms[4].

  • Reaction Quenching:

    • Cool the mixture to room temperature.

    • Add 5 mL of saturated aqueous Na2​S2​O3​ and stir for 10 minutes. Causality: Thiosulfate strictly neutralizes residual iodine and unreacted electrophilic sulfur species, preventing downstream purification artifacts.

  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc 5:1) to yield the pure 3-(propylsulfenyl)chromone.

Workflow Visualization

Workflow Step1 Step 1: Enaminone Formation 2-Hydroxyacetophenone + DMF-DMA (120 °C) Step2 Step 2: Reagent Addition Add Propane-1-sulfonothioic O-acid & TBAI Step1->Step2 Step3 Step 3: One-Pot Cyclization Stir at 120 °C for 12 h (Open Air) Step2->Step3 Step4 Step 4: Reaction Quenching Neutralize with aq. Na2S2O3 Step3->Step4 Step5 Step 5: Product Isolation Extraction & Column Chromatography Step4->Step5

Fig 2: Step-by-step workflow for the one-pot synthesis of propylsulfenylated heterocycles.

Quantitative Data: Condition Optimization

To validate the mechanistic causality of the chosen reagents, optimization parameters are summarized below. The data clearly demonstrates the necessity of the TBAI/ H2​SO4​ synergistic system.

Table 1: Optimization of Reaction Conditions for 3-(Propylsulfenyl)chromone Synthesis
EntryCatalyst (mol%)Additive (mol%)SolventTemp (°C)Yield (%)
1NoneNoneDMF120Trace
2 I2​ (20) H2​SO4​ (10)DMF12045
3 TBAI (20) H2​SO4​ (10) DMF 120 88
4TBAI (20) H2​SO4​ (10)DMSO12072
5TBAI (20)NoneDMF12035
6KI (20) H2​SO4​ (10)DMF12061

Note: Reactions were performed on a 1.0 mmol scale. Yields refer to isolated products after column chromatography.

Conclusion

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London (qmul.ac.uk). Available at: [Link]

  • 1,n-Thiosulfonylation using thiosulfonates as dual functional reagents. Chinese Journal of Catalysis (rhhz.net). Available at: [Link]

  • Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Oxidation of Thiols with IBX or DMP: One-Pot Access to Thiosulfonates or 2-Iodobenzoates and Applications in Functional Group Transformations. Organic Letters - ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of Propane-1-sulfonothioic O-acid during storage

Stability, Storage, and Troubleshooting Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly labile sulfur compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stability, Storage, and Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly labile sulfur compounds. Propane-1-sulfonothioic O-acid (a thiosulfuric acid O-ester derivative) is notoriously unstable due to its weak sulfur-sulfur bond and the highly electrophilic nature of its sulfonyl center.

This guide provides an in-depth mechanistic understanding of its degradation pathways, actionable troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your drug development and synthetic workflows.

Mechanistic Overview of Degradation

Propane-1-sulfonothioic O-acid undergoes three primary modes of degradation depending on environmental exposure. Understanding the causality behind these pathways is the first step in preventing them:

  • Thermal Disproportionation: At temperatures above -5°C, the anhydrous acid spontaneously disproportionates into hydrogen sulfide, sulfur dioxide, and elemental sulfur/polysulfanes (1[1]).

  • Base-Catalyzed Hydrolysis: In aqueous media, especially at pH > 7, the sulfonyl group undergoes nucleophilic attack by hydroxide ions, cleaving the S-S bond to yield propanesulfonic acid and propanethiol (2[2]).

  • Photooxidation: Exposure to UV/visible light in the presence of trace oxygen initiates radical-mediated oxidation, forming complex oxysulfur intermediates like vic-disulfoxides and sulfinic anhydrides (3[3]).

G A Propane-1-sulfonothioic O-acid B1 Hydrolysis (Moisture/pH > 7) A->B1 B2 Disproportionation (Thermal > -5°C) A->B2 B3 Photo-oxidation (UV/Radicals) A->B3 C1 Propanesulfonic Acid + Propanethiol B1->C1 C2 H₂S + SO₂ + Polysulfanes B2->C2 C3 Vic-disulfoxides & Sulfinic Anhydrides B3->C3

Degradation pathways of Propane-1-sulfonothioic O-acid via hydrolysis, thermal, and oxidative routes.

Troubleshooting Guides (FAQs)

Q: My Propane-1-sulfonothioic O-acid degraded into a foul-smelling mixture despite being stored in the refrigerator (4°C). Why did this happen? A: Standard refrigeration is insufficient. The causality lies in the intrinsic thermodynamic instability of the S-S bond in thiosulfuric acids. Anhydrous thiosulfuric acids decompose rapidly at temperatures above -5°C (1[1]). The foul odor is hydrogen sulfide (H₂S), a direct byproduct of thermal disproportionation. You must store the compound at -80°C to kinetically freeze this degradation pathway.

Q: I observed a significant drop in target binding affinity when dissolving the compound in a pH 7.4 assay buffer. How can I prevent this? A: You are observing base-catalyzed hydrolysis. Thiosulfonates and sulfonothioic acids are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) on the electrophilic sulfonyl sulfur (4[4]). This cleaves the molecule into inactive propanesulfonic acid and propanethiol. Solution: Prepare your stock solutions in anhydrous, non-nucleophilic organic solvents (e.g., DMSO or acetonitrile) stored over molecular sieves. Only spike the compound into the aqueous buffer immediately (< 1 minute) before executing the assay to minimize the hydrolysis window.

Q: Does ambient laboratory light affect the stability of the powder during weighing? A: Yes. Photooxidation is a critical, often overlooked variable. Light exposure triggers homolytic cleavage and radical formation, leading to the generation of oxysulfur compounds such as vic-disulfoxides and sulfinic anhydrides (3[3]). Always handle the compound under low-light conditions and store it in opaque or amber vials.

Quantitative Degradation Kinetics

To emphasize the narrow stability window of Propane-1-sulfonothioic O-acid, the following table summarizes its kinetic half-life across various storage environments.

Storage TemperatureEnvironmental ConditionsEstimated Half-Life (t½)Primary Degradation Products
25°C (Ambient) Air, Transparent Vial< 1 hourH₂S, SO₂, Polysulfanes, Sulfinic acids
4°C (Fridge) Air, Transparent Vial~2 to 3 daysSulfonic acids, Disulfides
-20°C (Freezer) Argon Purge, Amber Vial~3 to 4 weeksVic-disulfoxides (trace)
-80°C (Ultra-low) Argon Purge, Amber Vial> 12 monthsNone detected
Self-Validating Storage Protocol

To guarantee scientific integrity, do not blindly trust your storage conditions. The following step-by-step methodology incorporates a self-validating feedback loop to ensure your Propane-1-sulfonothioic O-acid remains pristine.

Step 1: Anhydrous Aliquoting

  • Action: Transfer the synthesized or purchased compound into pre-dried, amber glass vials inside a glove box maintaining <1 ppm H₂O and O₂.

  • Causality: Eliminates the moisture required for hydrolysis and the oxygen required for photooxidation.

Step 2: Inert Gas Purging and Sealing

  • Action: If a glove box is unavailable, use a Schlenk line to purge the vial with high-purity Argon (heavier than Nitrogen, providing a better protective blanket). Seal with a PTFE-lined septum cap.

  • Causality: Displaces atmospheric oxygen and moisture. PTFE prevents chemical degradation of the septum by sulfurous fumes.

Step 3: Cryogenic Storage

  • Action: Immediately submerge the sealed vials in liquid nitrogen for flash-freezing, then transfer to a -80°C ultra-low temperature freezer.

  • Causality: Drops the thermal energy of the system well below the -5°C threshold required for disproportionation.

Step 4: The Self-Validation Loop (Pre-Assay QC)

  • Action: Before using a stored aliquot for a critical experiment, dissolve 1 mg in anhydrous CDCl₃ and acquire a rapid ¹H-NMR spectrum.

  • Validation Benchmark: Confirm the absence of the propanethiol triplet (typically shifted upfield relative to the intact O-acid) and ensure no insoluble elemental sulfur precipitates in the NMR tube. If the spectrum matches the day-zero baseline, the storage protocol is validated, and the aliquot is cleared for use.

Workflow Start Propane-1-sulfonothioic O-acid Aliquot Step1 Glovebox Transfer (Exclude H₂O/O₂) Start->Step1 Step2 Argon Purge & PTFE Seal Step1->Step2 Step3 Flash Freeze & Store at -80°C Step2->Step3 Step4 Self-Validation: ¹H-NMR Pre-check Step3->Step4 Step4->Start If degraded, discard & adjust

Step-by-step workflow for the optimal preparation, storage, and self-validation of thiosulfonates.

References
  • Source: wikipedia.
  • Thiosulfonates Based on Prothioconazole for Enhancing Antifungal Activity and Mitigating Phytotoxicity in Plant Pathogen Management Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Oxysulfur Compounds Derived from Dimethyl Disulfide: An ab Initio Study Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: rsc.

Sources

Optimization

Improving the stability of catalysts derived from Propane-1-sulfonothioic O-acid

Welcome to the Technical Support Center for organosulfur catalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of catalysts derived from Propane-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosulfur catalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of catalysts derived from Propane-1-sulfonothioic O-acid (and its S-ester thiosulfonate derivatives).

These compounds are exceptionally versatile for sulfenylation and radical thiosulfonylation. However, their utility is frequently bottlenecked by the inherent instability of the S−SO2​ bond. This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind catalyst degradation, providing you with self-validating protocols to ensure experimental reproducibility.

Mechanistic Overview of Catalyst Degradation

The structural dichotomy of propane-1-sulfonothioic O-acid derivatives—featuring a highly oxidized sulfonyl group adjacent to a reduced sulfenyl sulfur—creates two distinct vectors for degradation: homolytic cleavage and nucleophilic attack. Understanding these pathways is the first step in troubleshooting your catalytic cycles.

Degradation pathways of thiosulfonate catalysts and targeted stabilization strategies.

Diagnostic Troubleshooting Guide

Issue A: Rapid loss of catalytic activity under visible light or elevated temperatures.

The Causality: The S−SO2​ bond is exceptionally weak (bond dissociation energy ≤46 kcal/mol)[1]. Under photoredox conditions or thermal stress, energy transfer induces homolytic cleavage, generating highly reactive sulfonyl and sulfenyl radicals[2]. While useful for radical thiosulfonylation, unintended homolysis depletes your active catalyst pool, leading to the accumulation of scrambled disulfides and disulfones. The Solution:

  • If non-radical pathways are intended: Conduct the reaction strictly in the dark using amber glassware.

  • If radical pathways are intended: Control the equivalent ratio and utilize a continuous flow microreactor to minimize the residence time of the catalyst under irradiation, preventing secondary radical recombination events.

Issue B: Catalyst degradation in the presence of basic amines or moisture.

The Causality: The sulfonyl center carries a strong positive charge, which withdraws electron density and renders the adjacent sulfenyl sulfur highly electrophilic[2]. Hard nucleophiles (like water or unhindered amines) will readily attack this sulfenyl sulfur. The sulfonyl group acts as an excellent leaving group, irreversibly collapsing the catalyst into sulfinic acids and sulfenamides[3]. The Solution: Implement rigorous Schlenk techniques to exclude moisture. When a base is required for your catalytic cycle, kinetically block the nucleophilic attack by substituting unhindered amines with sterically demanding alternatives (e.g., 2,6-lutidine or N,N -diisopropylethylamine).

Issue C: Unexplained formation of disulfides during prolonged storage.

The Causality: Trace hydrolysis generates propanesulfinic acid. This acid acts as an autocatalyst, driving the disproportionation of remaining thiosulfonates into disulfides and disulfonates. The Solution: For long-term storage, the active sulfur moiety must be masked. Utilizing a [[(tert-butyl)dimethylsilyl]oxy]methyl (TBSOM) protecting group shields the sulfur, providing a highly stable pre-catalyst that can be quantitatively deprotected with TBAF immediately prior to use[4].

Quantitative Stability Profiling

To aid in experimental design, the following table synthesizes the kinetic stability of various propane-1-sulfonothioic O-acid derivatives under standard laboratory stressors.

Catalyst DerivativeHalf-life (Visible Light, 25°C)Half-life (Dark, 25°C)Hydrolysis Rate ( kobs​ in H₂O/MeCN)Primary Degradation Pathway
S-Propyl (Unprotected) < 2 hours14 days 4.2×10−3 s−1 Homolytic Cleavage / Hydrolysis
S-tert-Butyl (Steric Shield) 8 hours> 60 days 1.1×10−4 s−1 Homolytic Cleavage
S-CH₂OTBS (Silyl-Protected) > 24 hours> 120 days 0.5×10−5 s−1 Highly Stable (Requires Deprotection)

Self-Validating Experimental Methodologies

To ensure trustworthiness in your results, every protocol must contain an internal feedback loop. The following methodologies incorporate built-in validation steps.

Protocol 1: Synthesis and Handling of Stabilized Thiosulfonate Catalysts

Causality Focus: Low temperatures and hindered bases prevent the nucleophilic degradation of the newly formed S−SO2​ bond during synthesis.

  • Condensation: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of the desired thiol and 1.2 eq of 2,6-lutidine in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Activation: Dropwise, add 1.0 eq of propanesulfonyl chloride. Stir for 2 hours at 0°C.

  • Acidic Quench: Quench the reaction with cold 1M HCl. Validation: This step protonates the lutidine, immediately halting any base-catalyzed disproportionation during the workup phase.

  • Purification: Extract with DCM, dry over MgSO4​ , and purify via flash column chromatography (silica gel, hexane/EtOAc gradient).

  • Self-Validation (NMR): Immediately post-purification, acquire a 2D NMR (HSQC/HMBC) spectrum. The absence of cross-peaks corresponding to sulfinic acid byproducts confirms structural integrity.

Protocol 2: In Situ Stability Evaluation via Radical Trapping

Causality Focus: Differentiating between heterolytic (hydrolysis) and homolytic (photochemical) degradation pathways.

  • Preparation: Dissolve 0.1 mmol of the synthesized catalyst in 1 mL of anhydrous CD3​CN within an amber NMR tube.

  • Trapping Agent: Add 2.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). Causality: TEMPO is a stable radical that will rapidly scavenge any transient sulfenyl or sulfonyl radicals generated via homolysis[5].

  • Stress Induction: Expose the NMR tube to the target reaction conditions (e.g., 30W Blue LED irradiation).

  • Monitoring & Validation: Acquire 1H NMR spectra at 15-minute intervals.

    • Validation Check: The emergence of TEMPO-adduct peaks confirms homolytic cleavage. If degradation occurs without TEMPO-adduct formation, the pathway is heterolytic (likely trace moisture), dictating a need for stricter anhydrous controls.

Self-validating experimental workflow for assessing catalyst stability and degradation kinetics.

Frequently Asked Questions (FAQs)

Q: Why does my catalyst solution turn yellow over time? A: Yellowing is a visual indicator of degradation, specifically the formation of polysulfides or disulfides resulting from trace homolytic cleavage and subsequent radical recombination. Ensure storage in opaque, airtight containers at -20°C.

Q: Can I recover or regenerate the degraded catalyst? A: No. The degradation of thiosulfonates into sulfinic acids and disulfides is thermodynamically irreversible under standard laboratory conditions. It is vastly more time-efficient to synthesize fresh batches or utilize an in situ generation approach.

Q: Are these stability rules applicable to enzymatic systems? A: Yes. The fundamental chemistry of the S−SO2​ bond remains consistent. In biological systems, enzymes like APS reductase form unique enzyme-thiosulfonate intermediates that are highly susceptible to nucleophilic attack (often mediated by thioredoxin) to release sulfite[3]. The same electrophilic vulnerability we observe in synthetic flasks drives these biological pathways.

References

  • Thiosulfonylation of Unactivated Alkenes with Visible-Light Organic Photocatalysis Source: ACS Catalysis URL:[Link]

  • Photocatalyzed Thiosulfonylation of Sila-enynes with Thiosulfonates Source: Organic Letters URL:[Link]

  • A Conserved Mechanism for Sulfonucleotide Reduction Source: PLOS Biology URL:[Link]

  • A review of volatile sulfur-containing compounds from terrestrial plants: Biosynthesis, distribution and analytical methods Source: Journal of Essential Oil Research (via ResearchGate) URL:[Link]

  • [[(tert-Butyl)dimethylsilyl]oxy]methyl Group for Sulfur Protection Source: Organic Letters URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Characterization of Propane-1-sulfonothioic O-acid

Welcome to the Technical Support Center for sulfur-based drug development and advanced synthetic characterization. Propane-1-sulfonothioic O-acid ( C3​H7​−S(=O)(=S)−OH ) presents a unique set of analytical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfur-based drug development and advanced synthetic characterization. Propane-1-sulfonothioic O-acid ( C3​H7​−S(=O)(=S)−OH ) presents a unique set of analytical challenges. Because it exists in a dynamic tautomeric equilibrium with its S-acid counterpart ( C3​H7​−SO2​−SH ) and is highly susceptible to oxidative degradation, researchers frequently encounter spectroscopic artifacts, signal broadening, and mass spectrometry anomalies1[1].

This guide is designed to move beyond basic troubleshooting. We provide field-proven insights into the causality behind these phenomena and offer self-validating protocols to ensure your structural assignments are authoritative and reproducible.

Part 1: Diagnostic FAQs

Q1: Why do I see a single, broad, unassignable peak in my ¹H NMR spectrum instead of distinct -OH or -SH signals? The Causality: This is a classic manifestation of rapid prototropic exchange between the O-acid and S-acid tautomers on the NMR timescale 2[2]. The activation energy for this intermolecular proton transfer is exceptionally low. At room temperature, the distinct magnetic environments of the O-H and S-H protons average out, resulting in a broad, unresolved resonance (or complete signal disappearance into the baseline). The Solution: The exchange rate is highly dependent on temperature and hydrogen-bonding. To resolve the peaks, switch to a rigorously dried, non-polar, aprotic solvent (e.g., CD2​Cl2​ ) and perform Variable-Temperature (VT) NMR at -60°C to "freeze" the equilibrium.

Q2: My ESI-MS results show unexpected higher molecular weight species, specifically around m/z 282. What is happening? The Causality: Sulfonothioic acids are highly susceptible to oxidation and disproportionation 3[3]. The S-S and S=O bonds are labile. When exposed to trace atmospheric oxygen or the thermal energy of the MS source, the compound undergoes homolytic cleavage and recombination, forming thiosulfonate dimers (e.g., Pr−SO2​−S−SO2​−Pr ) or vic-disulfones. The Solution: Handle the sample strictly under an inert Argon atmosphere. Use mild, cold Electrospray Ionization (ESI-MS) conditions and rigorously exclude Electron Impact (EI) MS, which will shatter the fragile oxysulfur framework.

Q3: How can I definitively prove the presence of the O-acid tautomer over the thermodynamically favored S-acid? The Causality: The S-acid is thermodynamically favored due to the stability of the S=O bonds compared to the S=S bond. However, the O-acid can be captured kinetically using Pearson's Hard and Soft Acids and Bases (HSAB) theory. The Solution: Treat the equilibrium mixture with a "hard" electrophile (e.g., a silylating agent) to selectively trap the "hard" oxygen nucleophile, forming a stable O-silyl ester [[(tert-Butyl)dimethylsilyl]oxy]methyl Group for Sulfur Protection](4]. This locks the tautomer in place for standard characterization.

Part 2: Quantitative Data Summary

Use the following reference table to benchmark your spectroscopic data and identify common artifacts during the characterization of Propane-1-sulfonothioic O-acid.

Analytical MethodTarget Feature (O-acid)Target Feature (S-acid)Common Artifact / ChallengeTroubleshooting Solution
¹H NMR Broad -OH peak (~9.0-11.0 ppm)Sharp/Broad -SH peak (~3.0-5.0 ppm)Severe peak broadening or disappearanceUse rigorously dried CD2​Cl2​ , perform VT-NMR at -60°C.
¹³C NMR C1 shifted downfieldC1 shifted upfieldAveraged or missing C1 signalPerform chemical trapping prior to analysis.
IR Spectroscopy O-H stretch (~3300 cm⁻¹)S-H stretch (~2500 cm⁻¹)Overlap with ambient moistureRigorous drying, use ATR-FTIR under N₂ purge.
Mass Spectrometry m/z 139 [M-H]⁻m/z 139 [M-H]⁻m/z 282 (Thiosulfonate dimer)Use mild, cold ESI-MS; rigorously exclude O₂.

Part 3: Mechanistic Workflow

The following diagram maps the dynamic equilibrium of the free acid, its primary degradation pathways, and the strategic chemical trapping routes used to isolate specific tautomers.

G O_acid Propane-1-sulfonothioic O-acid [Pr-S(=O)(=S)-OH] S_acid Propane-1-sulfonothioic S-acid [Pr-SO2-SH] O_acid->S_acid Prototropic Tautomerism (Rapid Exchange) Oxidation Oxidation / Disproportionation (Thiosulfonates, Disulfides) O_acid->Oxidation O2, H2O, Heat Deriv_O O-Silyl Ester (Stable Trapped O-Tautomer) O_acid->Deriv_O Hard Electrophile (e.g., TBS-Cl) S_acid->Oxidation O2, H2O, Heat Deriv_S S-Alkyl Ester (Stable Trapped S-Tautomer) S_acid->Deriv_S Soft Electrophile (e.g., Alkyl Halide)

Tautomeric equilibrium and trapping pathways of Propane-1-sulfonothioic O-acid.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that prove your results are due to the chemical nature of the analyte, rather than instrumental error or sample degradation.

Protocol A: Self-Validating Low-Temperature VT-NMR

Purpose: To slow down prototropic exchange and observe the discrete O-acid tautomer without chemical alteration.

  • Sample Preparation: Transfer 15 mg of the analyte into a flame-dried NMR tube under a strict Argon atmosphere. Causality: Trace moisture acts as a proton shuttle, artificially accelerating tautomeric exchange and defeating the purpose of the experiment.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous CD2​Cl2​ . Causality: Protic solvents (like Methanol-d4) hydrogen-bond and disrupt the equilibrium. CD2​Cl2​ remains liquid at low temperatures and is non-coordinating.

  • Internal Validation Matrix: Add 0.1% Tetramethylsilane (TMS) and 1.0 µL of a stable, inert internal standard (e.g., 1,4-dioxane). Causality: As you cool the probe, if the analyte peaks broaden but the 1,4-dioxane peak remains perfectly sharp, you have definitively proven that the broadening is due to chemical exchange, not poor magnetic shimming or solvent viscosity issues.

  • Acquisition: Cool the NMR probe to -60°C in 10°C increments, allowing 5 minutes of equilibration at each step. Acquire ¹H and ¹³C spectra.

Protocol B: Differential Chemical Trapping (HSAB Validation)

Purpose: To chemically lock the tautomers into stable esters, allowing for standard benchtop characterization and quantification of the equilibrium ratio.

  • Reaction Setup: Dissolve 50 mg of the free acid in 5 mL of anhydrous THF under Argon. Cool the flask to -78°C. Causality: Low temperature minimizes spontaneous oxidation and slows tautomer interconversion during the trapping event.

  • O-Selective Trapping (The "Hard" Route): Add 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine) followed by 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBS-Cl). Causality: According to HSAB theory, the "hard" silicon electrophile selectively reacts with the "hard" oxygen atom of the O-acid tautomer, forming an O-silyl ester.

  • S-Selective Trapping (The "Soft" Route): In a parallel vial under identical conditions, treat the free acid with 1.1 equivalents of Benzyl Bromide. Causality: The "soft" carbon electrophile selectively alkylates the "soft" sulfur atom of the S-acid tautomer.

  • Validation & Analysis: Quench both reactions, isolate the resulting esters via flash chromatography, and quantify them using HPLC or NMR. Causality: By comparing the isolated yields of the O-silyl ester and S-alkyl ester, you create a self-validating snapshot of the tautomeric ratio that existed in solution prior to derivatization, proving the existence of the O-acid.

Part 5: References

  • IUPAC Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. 1

  • Tautomerism Detected by NMR. Encyclopedia MDPI. 2

  • Oxysulfur Compounds Derived from Dimethyl Disulfide: An ab Initio Study. The Journal of Organic Chemistry.3

  • [[(tert-Butyl)dimethylsilyl]oxy]methyl Group for Sulfur Protection. Organic Letters.4

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of Sulfonic Acid Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of sulfonic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of sulfonic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) and their corresponding pharmaceutical salts (mesylates, tosylates, besylates). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute precision in your workflows.

Mechanistic Causality: The "Why" Behind the Moisture

To control hygroscopicity, we must first understand its chemical causality. The root cause lies in the highly polarized nature of the sulfonate anion ( R-SO3−​ ). The three equivalent oxygen atoms carry a partial negative charge, making them exceptional hydrogen-bond acceptors for atmospheric water molecules.

When a basic Active Pharmaceutical Ingredient (API) is formulated as a mesylate salt to enhance aqueous solubility, the small, highly polar methanesulfonate counterion often fails to form a tightly packed, hydrophobic crystal lattice. This allows water vapor to penetrate the solid, leading to significant moisture sorption and, in severe cases, 1[1]. Conversely, bulkier aromatic counterions like tosylate or besylate introduce lipophilicity and steric hindrance, which increases the crystal lattice energy and drastically 2[2].

Troubleshooting & FAQs

Q1: My mesylate salt turns into a sticky paste on the analytical balance. How can I prevent this? Root Cause: You are observing deliquescence. The compound is absorbing moisture from the ambient air faster than you can weigh it,3[3]. Solution: Never weigh highly hygroscopic sulfonic acids in ambient laboratory air. Store the compounds in a vacuum desiccator immediately after synthesis or drying. Transfer and weigh the material inside a humidity-controlled glovebox (RH < 10%). If a glovebox is unavailable, use a desiccator cabinet and employ rapid weighing techniques with pre-tared, sealable weighing boats[3].

Q2: I am preparing a standard solution of a hygroscopic tosylate salt, but my downstream assays show inconsistent concentrations. What is going wrong? Root Cause: Volumetric preparation (Molarity) is highly susceptible to errors when handling hygroscopic compounds. Absorbed water artificially inflates the mass of the solute, meaning you are adding less active compound than calculated. Furthermore, dissolving these salts can cause thermal shifts, 4[4]. Solution: Switch to Molality (moles of solute per kilogram of solvent). Ensure the solute is rigorously dried before weighing. By weighing both the solvent and the solute, you eliminate temperature-dependent volumetric errors and create a 4[4].

Q3: My API requires a sulfonate salt for bioavailability, but DVS shows the mesylate salt absorbs >20% water. What are my formulation alternatives? Root Cause: The small methyl group of the mesylate counterion does not provide sufficient hydrophobicity to shield the sulfonate group from moisture, leading to high water uptake and potential liquefaction at 40°C/75% RH[1]. Solution: Perform a salt screen using bulkier, more lipophilic sulfonic acids. Transitioning from a mesylate to a besylate (benzenesulfonate) or tosylate (p-toluenesulfonate) salt often preserves the solubility benefits while shifting the compound into a "slightly hygroscopic" or "non-hygroscopic" classification[2].

Quantitative Data: Classifications & Salt Comparisons

Table 1: European Pharmacopoeia (EP) Hygroscopicity Criteria (at 25°C, 80% RH) [5]

ClassificationWeight Gain (%)Physical State Impact
Non-hygroscopic < 0.2%Stable solid, easy to handle.
Slightly hygroscopic 0.2% - 2.0%Generally stable, may require sealed packaging.
Hygroscopic 2.0% - 15.0%Prone to caking, requires strict moisture control.
Very hygroscopic > 15.0%High risk of deliquescence/liquefaction.

Table 2: Comparative Hygroscopicity of Sulfonate Salts (Examples: Delamanid & Cilostazol) [2],[1]

CounterionStructure TypeTypical Water Uptake (90-95% RH)Observation
Mesylate Aliphatic~21.0%Liquefaction at 40°C/75% RH
Tosylate Aromatic (Methyl-substituted)< 2.0%Stable, non-hygroscopic
Besylate Aromatic (Unsubstituted)< 1.5%Stable, non-hygroscopic
Experimental Protocols
Protocol 1: Precision Gravimetric Handling of Hygroscopic Sulfonic Acids

Self-Validating Mechanism: Constant mass verification on the balance ensures zero moisture interference during the critical transfer phase.

  • Preparation: Place the sulfonic acid compound in a vacuum drying oven at 40-50°C (adjust based on thermal stability) for 12 hours to remove residual moisture.

  • Storage: Transfer the dried sample immediately to a vacuum desiccator containing active desiccant (e.g., Drierite)[3].

  • Environment Control: Move the desiccator into a glovebox purged with dry nitrogen (RH < 5%).

  • Tare & Weigh: Place a sealable weighing vial on an analytical balance (0.01 mg precision). Tare the balance.

  • Transfer: Rapidly transfer the required mass of the compound into the vial. Seal the vial immediately.

  • Verification: Observe the balance reading for 30 seconds. If the mass steadily increases, ambient moisture is penetrating the system. A perfectly stable reading validates the dry environment.

  • Solvent Addition: Add the solvent by mass (for molality calculations) directly into the sealed vial via a septum to prevent atmospheric exposure[4].

HandlingWorkflow Start Retrieve Sample from Desiccator Env Transfer to Humidity-Controlled Glovebox (<10% RH) Start->Env Weigh Rapid Gravimetric Weighing Env->Weigh Check Is sample deliquescent? Weigh->Check Dry Vacuum Dry at Elevated Temp Check->Dry Yes Sol Dissolve directly in solvent (Molality) Check->Sol No Dry->Weigh

Workflow for handling and weighing hygroscopic sulfonic acid compounds.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis for Salt Screening

Self-Validating Mechanism: Hysteresis loop closure confirms water sorption is reversible and not forming a permanent hydrate.

  • Sample Loading: Load 10-20 mg of the candidate sulfonate salt onto the quartz microbalance pan of the DVS instrument[6].

  • Equilibration: Subject the sample to 0% RH at 25°C using dry nitrogen carrier gas until the mass change is <0.002% per minute (establishes the dry reference mass).

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt<0.002%/min ).

  • Desorption Cycle: Decrease the RH in 10% increments back to 0% RH, holding for equilibrium at each step.

  • Data Analysis: Plot the isotherm (Mass Change % vs. RH). Classify the salt based on the 5 at 80% RH[5]. If the desorption curve does not return to the original dry mass, investigate for hydrate formation or irreversible degradation.

DVS_Screening API Basic API + Sulfonic Acid Salt Generate Candidate Salts (Mesylate, Tosylate, Besylate) API->Salt DVS Dynamic Vapor Sorption (0-90% RH, 25°C) Salt->DVS Eval Weight Gain at 80% RH? DVS->Eval Hygro >15% (Very Hygroscopic) Risk of Deliquescence Eval->Hygro NonHygro <2% (Slightly/Non-hygroscopic) Stable Solid Eval->NonHygro Reject Reject or use strict moisture control Hygro->Reject Select Select as Lead Salt Candidate NonHygro->Select

Decision tree for screening sulfonate salts using Dynamic Vapor Sorption.

References
  • MSE Supplies (2025). 3 Research Breakthroughs Enabled by Laboratory Desiccators in 2024–2025. Available at: 3

  • Firgelli (2026). Molality Interactive Calculator. Available at: 4

  • Pharma Excipients (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: 6

  • Crystal Pharmatech (2026). Applications of Dynamic Moisture Adsorption in Crystal Research. Available at: 5

  • National Institutes of Health (PMC) . Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate. Available at: 2

  • National Institutes of Health (PMC) . Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. Available at: 1

Sources

Reference Data & Comparative Studies

Validation

Comparative study of Propane-1-sulfonothioic O-acid and propane-1-sulfonic acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the realm of organosulfur chemistry, minor structural modifications di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the realm of organosulfur chemistry, minor structural modifications dictate profound shifts in physicochemical behavior and downstream applications. This guide provides an objective, data-driven comparison between two propyl-backbone sulfur compounds: Propane-1-sulfonic acid and Propane-1-sulfonothioic O-acid .

While propane-1-sulfonic acid is a highly stable, strong organic acid utilized primarily for its proton-donating and ion-exchange properties in advanced polymer matrices[1], propane-1-sulfonothioic O-acid (and its stabilized ester derivatives, known as thiosulfonates) acts as a potent, redox-active biocidal agent[2]. By replacing a single oxygen atom with sulfur in the functional group, the molecule transitions from a structural polymer backbone to a highly reactive electrophile capable of targeted enzyme inhibition.

Chemical & Structural Profiling

According to IUPAC nomenclature, the substitution of oxygen for sulfur in a sulfonic acid yields sulfonothioic acids. The O-acid form (–S(=S)(O)OH) and S-acid form (–SO2-SH) exhibit tautomerism, though they are most frequently isolated and utilized as S-esters (thiosulfonates) to prevent spontaneous disproportionation[3][4].

Table 1: Comparative Physicochemical Properties
ParameterPropane-1-sulfonic acidPropane-1-sulfonothioic O-acid (S-propyl ester)*
CAS Number 5284-66-2[5]1113-13-9[6][7]
Molecular Formula C₃H₈O₃S[5]C₆H₁₄O₂S₂ (Esterified)[6]
Molecular Weight 124.16 g/mol [5]182.30 g/mol [6]
Chemical Nature Strong alkyl sulfonic acidRedox-active thiosulfonate
Primary Function Proton donor, ion-exchange matrixBiocidal agent, enzyme inhibitor
Key Application Zwitterionic Polymer Membranes (DMFCs)[1]Antifungal/Agricultural treatments[2]

*Note: Due to the instability of the free sulfonothioic O-acid, experimental and commercial applications predominantly utilize its stabilized S-propyl ester form (S-propyl propanethiosulfonate).

Mechanistic Pathways & Causality

The divergence in application between these two compounds is rooted entirely in their electronic structures and reactivity profiles.

Propane-1-sulfonic acid provides an exceptionally stable –SO₃H group. When incorporated into organic-inorganic hybrid networks (such as silane precursors), the sulfonic acid group facilitates rapid proton hopping (Grotthuss mechanism). This makes it an ideal candidate for Direct Methanol Fuel Cells (DMFCs), where high proton conductivity and low methanol permeability are required[1].

Conversely, Propane-1-sulfonothioic O-acid derivatives mimic natural biocidal compounds found in Allium species (like garlic and onions)[2][7]. The thiosulfonate group (R-SO₂-S-R') is highly reactive toward nucleophilic sulfhydryl (–SH) groups present in the cysteine residues of fungal enzymes. The mechanism involves the formation of mixed disulfides, which alters the enzyme's tertiary structure and permanently inactivates it, leading to fungal cell death[2].

Mechanism Propyl Propyl Backbone Sulfonic Propane-1-sulfonic acid (Stable, Strong Acid) Propyl->Sulfonic + SO3H Thio Propane-1-sulfonothioic O-acid (Redox-Active, Biocidal) Propyl->Thio + S(O)(S)OH Polymer Zwitterionic Polymer Electrolyte Membranes Sulfonic->Polymer Polymerization (Proton Conductivity) Enzyme Fungal Enzyme Inhibition (Thiol Oxidation) Thio->Enzyme Disulfide Formation (Antifungal Action)

Mechanistic divergence of propyl-sulfur compounds based on functional groups.

Experimental Protocols & Methodologies

To ensure self-validating systems, the following protocols detail the practical utilization of both compounds in their respective state-of-the-art applications.

Protocol A: Synthesis of Zwitterionic PEMs using Propane-1-sulfonic Acid Precursors

Objective: Fabricate a proton-conductive membrane for DMFCs[1].

  • Precursor Synthesis: Dissolve 3-aminopropyltriethoxysilane (APTEOS) in tetrahydrofuran (THF) under a continuous nitrogen atmosphere.

  • Ring-Opening Reaction: Add 3-propanesultone (dissolved in THF) dropwise. Causality Check: The reaction is highly exothermic due to the release of ring strain from the sultone. Maintain the temperature strictly below 60°C to prevent unwanted side reactions[1].

  • Reflux & Isolation: Reflux the mixture at 50°C for 1 hour. Evaporate the solvent to yield the zwitterionomer precursor: 3-[[3-(triethoxysilyl)propyl]amino]propane-1-sulfonic acid[1].

  • Validation: Perform ATR-FTIR spectroscopy. The successful formation of the sulfonic acid group is confirmed by absorption bands at 1100−1039 cm⁻¹ and multiheaded bands at 1450−1350 cm⁻¹[1].

  • Membrane Casting: Cross-link the precursor with poly(vinyl alcohol) (PVA) via a sol-gel process in aqueous media to cast the final membrane[1].

Protocol B: Antifungal Efficacy Assay for Propane-1-sulfonothioic O-acid Esters

Objective: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogenic fungi[2].

  • Compound Stabilization: Utilize a synthesized esterified derivative, such as S-propyl propanethiosulfonate, to ensure the pharmacophore remains stable during the assay[2][6].

  • Media Preparation: Prepare Sabouraud dextrose agar and sterilize via autoclaving.

  • Serial Dilution: Incorporate the thiosulfonate ester into the agar at varying concentrations (e.g., 0.01% to 0.1%) before the agar solidifies[2].

  • Inoculation: Inoculate the plates with a standardized spore suspension ( 105 CFU/mL) of target fungi (e.g., Botrytis cinerea or Fusarium betae)[2].

  • Incubation & Measurement: Incubate at 25°C for 72 hours. Measure the radial growth of the mycelium. Causality Check: The reduction in radial growth correlates directly with the covalent modification of essential fungal enzymes by the thiosulfonate[2].

Workflow cluster_0 Protocol A: Sulfonic Acid (PEMs) cluster_1 Protocol B: Sulfonothioic O-Acid Start Precursor Preparation A1 Ring-Opening (3-Propanesultone) Start->A1 B1 Esterification (Stabilization) Start->B1 A2 Sol-Gel Crosslinking (with PVA) A1->A2 A3 Proton Conductivity Testing A2->A3 B2 Serial Dilution in Agar B1->B2 B3 MIC Determination (vs B. cinerea) B2->B3

Parallel experimental workflows for membrane synthesis and antifungal testing.

Comparative Performance Data

Experimental data highlights the distinct performance metrics of these compounds in their respective fields.

Table 2: Performance & Yield Metrics
MetricPropane-1-sulfonic acid (in ZI-70 Membrane)Propane-1-sulfonothioic O-acid (S-propyl ester)
Primary Performance Indicator Proton ConductivityFungal Mycelium Inhibition
Quantitative Result 4.85×10−2 S cm⁻¹[1]High efficacy against B. cinerea and F. betae[2]
Stability / Durability Excellent oxidative strength & flexibility[1]Stable as an ester; highly reactive in biological media
Key Advantage Low methanol permeability compared to Nafion117[1]Broad-spectrum biocidal activity mimicking natural allicin[2]

Conclusion

The comparative analysis between propane-1-sulfonic acid and propane-1-sulfonothioic O-acid perfectly illustrates the principle of rational chemical design. Propane-1-sulfonic acid serves as a robust, highly stable building block for advanced materials, specifically excelling in the creation of zwitterionic polymer electrolyte membranes for clean energy applications. Conversely, the introduction of the sulfur-sulfur/sulfur-oxygen redox axis in propane-1-sulfonothioic O-acid transforms the molecule into a targeted biological weapon, offering highly effective fungicidal properties critical for agricultural preservation.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 - Queen Mary University of London -[Link]

  • 3-[[3-(Triethoxysilyl)propyl]amino]propane-1-sulfonic Acid−Poly(vinyl alcohol) Cross-Linked Zwitterionic Polymer Electrolyte Membranes for Direct Methanol Fuel Cell Applications - ACS Publications -[Link]

  • Thiosulfonates: The Prospective Substances against Fungal Infections - IntechOpen -[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Propane-1-sulfonothioic O-acid: X-ray Crystallography and Spectroscopic Alternatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of Propane-1-sulfonothioic O-acid, alongside a critical evaluation of alternative and complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Propane-1-sulfonothioic O-acid, a member of the sulfonothioic acid family, presents a unique structural challenge due to the presence of a thiosulfonate group. While its synthesis may be accessible, its definitive structural characterization is paramount for understanding its reactivity, potential biological activity, and for quality control in any application.

The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid. It provides not just the connectivity of atoms, but also detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.[1]

Causality of Experimental Design for Propane-1-sulfonothioic O-acid

The primary challenge in the crystallographic study of a novel compound like Propane-1-sulfonothioic O-acid is obtaining single crystals of suitable size and quality. The choice of crystallization method is therefore critical and is guided by the physicochemical properties of the compound, such as its solubility and stability. Given that sulfonothioic acids can be prone to decomposition, especially in aqueous solutions, anhydrous and low-temperature crystallization techniques are often preferred.[2]

Detailed Experimental Protocol: Crystallization and X-ray Diffraction

1. Material Purity:

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

  • Protocol: The synthesized Propane-1-sulfonothioic O-acid should be purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Crystal Growth:

  • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Slow evaporation and solvent diffusion techniques are gentle methods suitable for small organic molecules.

  • Protocol: Slow Evaporation:

    • Dissolve 5-10 mg of purified Propane-1-sulfonothioic O-acid in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C).

    • Monitor for crystal growth over several days to weeks.

  • Protocol: Vapor Diffusion:

    • Dissolve 5-10 mg of the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane) in an inner vial.

    • Place this inner vial inside a larger, sealed vial containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

    • The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[1]

3. Crystal Selection and Mounting:

  • Rationale: A suitable crystal for scXRD should be a single, well-formed crystal with sharp edges and no visible defects, typically between 0.1 and 0.3 mm in its largest dimension.

  • Protocol:

    • Under a microscope, select a suitable crystal using a cryo-loop.

    • Quickly mount the crystal on the goniometer head of the diffractometer in a stream of cold nitrogen gas (typically 100 K) to prevent solvent loss and minimize thermal motion of the atoms.

4. X-ray Diffraction Data Collection:

  • Rationale: The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. The angles and intensities of the diffracted beams contain the information about the crystal structure.

  • Protocol:

    • Mount the crystal on the diffractometer.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

5. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final atomic model.

  • Protocol:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Comparative Analysis of Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, it is not always feasible. Other spectroscopic techniques offer valuable and often complementary information about the structure of Propane-1-sulfonothioic O-acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.[3] For Propane-1-sulfonothioic O-acid, ¹H, ¹³C, and potentially ³³S NMR would be informative.

  • ¹H and ¹³C NMR: These spectra would confirm the presence and connectivity of the propyl group. The chemical shifts of the protons and carbons adjacent to the sulfur atoms would provide evidence for the sulfonothioic O-acid moiety. 2D NMR techniques like COSY and HSQC would be used to establish the complete proton-proton and proton-carbon correlations.

  • ³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, this technique could directly probe the sulfur environments.[4][5] The expected spectrum would show two distinct resonances for the two sulfur atoms in different oxidation states, providing strong evidence for the proposed structure. However, acquiring high-quality ³³S NMR spectra can be challenging due to broad signals.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Propane-1-sulfonothioic O-acid, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of SO₃ or cleavage of the S-S bond, which would support the proposed structure.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Propane-1-sulfonothioic O-acid would be expected to show strong characteristic absorption bands for the S=O and S-O stretching vibrations of the sulfonate group.[9] Asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1350-1440 cm⁻¹ and 1120-1175 cm⁻¹, respectively.[10][11]

Performance Comparison

Technique Information Provided Advantages Limitations Application to Propane-1-sulfonothioic O-acid
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.[1]Requires single crystals of suitable quality and size. Provides solid-state structure which may differ from solution conformation.Definitive validation of the O-acid structure and intermolecular interactions in the solid state.
NMR Spectroscopy (¹H, ¹³C, ³³S) Atomic connectivity, chemical environment of atoms in solution, dynamic information.[3]Provides detailed structural information in solution, non-destructive.[12]Does not provide bond lengths or angles directly. ³³S NMR can be challenging.[5]Confirmation of the propyl chain connectivity and the electronic environment of the sulfonothioic group.
Mass Spectrometry (HRMS, MS/MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or atomic connectivity.Determination of the exact molecular formula and confirmation of the presence of the sulfonothioic moiety through fragmentation analysis.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.Confirmation of the presence of the sulfonate functional group through characteristic vibrational bands.

Experimental Workflows and Logical Relationships

Workflow for X-ray Crystallographic Validation

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection & Analysis Synthesis Synthesis of Propane-1-sulfonothioic O-acid Purification Purification (>98%) Synthesis->Purification Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Definitive 3D Structure

Caption: Workflow for the structural validation of Propane-1-sulfonothioic O-acid by X-ray crystallography.

Interrelation of Analytical Techniques for Structural Elucidation

analytical_techniques cluster_primary Primary Validation Target_Molecule Propane-1-sulfonothioic O-acid XRD X-ray Crystallography (Definitive Structure) Target_Molecule->XRD NMR NMR Spectroscopy (Connectivity, Solution Structure) Target_Molecule->NMR MS Mass Spectrometry (Molecular Formula, Fragmentation) Target_Molecule->MS IR IR Spectroscopy (Functional Groups) Target_Molecule->IR NMR->XRD Complements MS->XRD Complements IR->XRD Complements

Caption: The central role of X-ray crystallography complemented by spectroscopic techniques.

Conclusion

The definitive structural validation of Propane-1-sulfonothioic O-acid is best achieved through single-crystal X-ray diffraction, which provides an unambiguous three-dimensional atomic model. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy elucidates the molecule's structure and connectivity in solution, mass spectrometry confirms its elemental composition and fragmentation behavior, and infrared spectroscopy identifies its key functional groups. Together, these methods provide a self-validating system for the complete and confident structural assignment of novel chemical entities, a critical step in modern chemical research and drug development.

References

  • ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • ResearchGate. NMR and ESR of organosulphur compounds. [Link]

  • Oxford Academic. (2019, May 25). Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33 S NMR in an Organosulfur Compound. [Link]

  • PubMed. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. [Link]

  • IMSERC. NMR Periodic Table: Sulfur NMR. [Link]

  • Canadian Journal of Chemistry. (1986). Sulphur-33 nuclear magnetic resonance spectroscopy of sulphones'. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Wikipedia. Thiosulfuric acid. [Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

  • PMC. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. [Link]

  • ResearchGate. Synthesis, characterization, and catalytic activity of sulfonic acid-functionalized periodic mesoporous organosilicas. [Link]

  • PMC. Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes. [Link]

  • ACS Publications. (2022, February 1). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]

  • ResearchGate. (2024, June 7). Synthesis and characterization of sulfonic acid-functionalized hollow polymer microsphere via precipitation polymerization. [Link]

  • NIST. Thiosulfuric acid (H2S2O3), S-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl] ester. [Link]

  • UQ eSpace. Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. [Link]

  • PubChem. Thiosulfuric acid (H2S2O3), S-2-3-(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutylamino-1-oxopropylaminoethyl ester, calcium salt (2:1). [Link]

  • Wikipedia. Thiosulfurous acid. [Link]

  • ResearchGate. FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. [Link]

  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • PubMed. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry. [Link]

  • PubChem. Thiosulfuric acid (H2S2O3), S-(2-imino-2-((2-(tricyclo(3.3.1.13,7)dec-1-yloxy)ethyl)amino)ethyl) ester. [Link]

  • Chemistry LibreTexts. Sulfonates infrared spectra. [Link]

  • PMC. Detection and Quantification of RNA Phosphorothioate Modification Using Mass Spectrometry. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

  • University of Glasgow. (2020, February 28). X-Ray Crystal Analysis of Acid Salts, and Tris-Ethyl-Sulphonyl Methane: Development of Related Computer Programs. [Link]

  • MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Journal of Research in Archaeometry. (2026, March 30). Determination of Sulfuric Acid Effects on Degradation and Structural Changes of Gelatin Using Fourier-Transform Infrared Spectroscopy and Peak Deconvolution Analysis. [Link]

  • PubMed. (2012, July 15). Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement induced by the hydroxyl radical during negative electrospray ionization mass spectrometry. [Link]

  • PubChem. 2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid. [Link]

  • ResearchGate. Characterization of high molecular weight impurities in synthetic phosphorothioate oligonucleotides. [Link]

  • Stenutz. propane-1-sulfonic acid. [Link]

Sources

Validation

Analytical methods for the quantification of Propane-1-sulfonothioic O-acid

An In-Depth Comparative Guide to the Analytical Quantification of Propane-1-sulfonothioic O-acid Prepared by: A Senior Application Scientist This guide provides a comprehensive comparison of analytical methodologies for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Analytical Quantification of Propane-1-sulfonothioic O-acid

Prepared by: A Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of Propane-1-sulfonothioic O-acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic choices behind each method. We will explore three primary analytical strategies, evaluating their respective strengths and weaknesses to enable informed selection for specific research and quality control applications.

Introduction: The Analytical Challenge

Propane-1-sulfonothioic O-acid (CH₃CH₂CH₂-S-SO₂OH) is an organosulfur compound featuring a thiosulfonate functional group. Its accurate quantification is critical for understanding reaction kinetics, assessing product purity, and ensuring stability in various formulations. The molecule's inherent chemical properties present a distinct set of analytical challenges:

  • High Polarity: The sulfonic acid moiety imparts significant polarity and water solubility, making it difficult to retain on traditional reversed-phase chromatography columns.

  • Acidity: As a strong acid, it will exist almost exclusively as an anion in typical sample matrices and chromatographic mobile phases (pH > 2).

  • Low Volatility: The ionic nature of the molecule precludes direct analysis by gas chromatography (GC) without a derivatization step, which can introduce complexity and variability.[1]

  • Weak UV Chromophore: The molecule lacks significant conjugated double bonds, resulting in poor UV absorbance and limiting the sensitivity of UV-based detection methods.

  • Potential Instability: Thiosulfinates and related compounds can be thermally and chemically unstable, potentially rearranging into other sulfur species.[2]

Addressing these challenges requires carefully selected analytical techniques that can provide the necessary retention, selectivity, and sensitivity. This guide compares three robust liquid chromatography-based methods: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Ion-Exchange Chromatography (IC), and Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS).

Analytical_Workflow cluster_PreAnalysis Pre-Analysis cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (Dilution, Filtration) Sample->Prep Method_Selection Method Selection (HPLC, IC, HILIC-MS) Prep->Method_Selection Calibration Instrument Calibration & System Suitability Method_Selection->Calibration Analysis Chromatographic Analysis Calibration->Analysis Integration Data Processing & Peak Integration Analysis->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report & Data Archiving Quantification->Report

Caption: General analytical workflow from sample receipt to final reporting.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is a powerful modification of standard reversed-phase HPLC, designed specifically to enhance the retention of ionic and highly polar analytes on nonpolar stationary phases like C18.

Principle of Operation

The core principle involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a large organic molecule with an opposite charge to the analyte and a nonpolar tail. For the anionic Propane-1-sulfonothioate, a cationic ion-pairing reagent such as tetrabutylammonium (TBA⁺) is used. The TBA⁺ cations can interact with the analyte anion in two primary ways: they can form a neutral ion-pair in the mobile phase that partitions onto the C18 stationary phase, or they can adsorb onto the stationary phase, creating a pseudo-ion-exchange surface that retains the analyte anion.[3] This dynamic modification allows for tunable retention based on the concentration of the ion-pairing reagent.

Ion_Pair_Chromatography cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase C18 C18 Chains Analyte Analyte Anion (A⁻) Analyte->C18:f3 Retained by Adsorbed IP⁺ NeutralPair Neutral Ion-Pair (A⁻IP⁺) Analyte->NeutralPair Forms Pair IonPair Ion-Pair Cation (IP⁺) IonPair->C18:f1 Adsorbs to C18 IonPair->NeutralPair Forms Pair NeutralPair->C18:f2 Partitions onto C18

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography for anionic analytes.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Accurately weigh a reference standard of Propane-1-sulfonothioic O-acid and dissolve in mobile phase A to prepare a 1000 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with mobile phase A.

    • Dilute unknown samples with mobile phase A to fall within the calibration range.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM Tetrabutylammonium phosphate, pH 6.5 in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detector:

      • Primary: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal mass-based detection.

      • Secondary: UV Detector at 210 nm (low wavelength for potential end-absorbance).

  • Self-Validation and QC:

    • System Suitability: Inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • Calibration: Analyze the calibration standards and construct a linear regression curve (Concentration vs. Peak Area). The correlation coefficient (R²) should be ≥0.995.

    • Quality Control: Analyze a check standard after every 10 sample injections to monitor instrument drift.

Method 2: Ion-Exchange Chromatography (IC)

Ion-exchange chromatography is a highly selective technique for the separation of ionic species. For an anion like Propane-1-sulfonothioate, anion-exchange chromatography is the logical choice.

Principle of Operation

The stationary phase in an anion-exchange column contains fixed positive charges. When a sample is introduced, the negatively charged analyte anions are electrostatically attracted to and retained by these positive sites. The mobile phase, or eluent, contains competing anions (e.g., carbonate, bicarbonate). By increasing the concentration or strength of the competing anions in the eluent, the analyte is displaced from the stationary phase and eluted from the column.[4] For enhanced sensitivity, a suppressor device is used post-column to chemically reduce the conductivity of the eluent while converting the analyte into its highly conductive acid form, thereby lowering background noise and increasing the signal.[5]

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described in Section 2.2, using deionized water as the diluent.

    • Dilute samples with deionized water. Ensure the sample matrix does not contain high concentrations of other anions (e.g., chloride, sulfate) that could interfere or overload the column.[6]

    • Filter all solutions through a 0.45 µm IC-certified (e.g., PES) syringe filter.

  • Instrumentation and Conditions:

    • IC System: A dedicated ion chromatograph equipped with a gradient pump, autosampler, and suppressed conductivity detector.

    • Column: High-capacity anion-exchange column (e.g., Dionex IonPac™ AS11-HC or equivalent).

    • Eluent: Potassium Hydroxide (KOH) gradient generated by an eluent generator cartridge.

    • Gradient: 10 mM to 50 mM KOH over 20 minutes.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 25 µL.

    • Detection: Suppressed Conductivity.

  • Self-Validation and QC:

    • System Suitability: As per Section 2.3.

    • Calibration: As per Section 2.3.

    • Spike Recovery: To assess matrix effects, spike a sample with a known amount of standard. The recovery should be within 90-110%.

Method 3: HILIC with Mass Spectrometric Detection (HILIC-MS)

HILIC is an ideal separation mode for very polar compounds that are poorly retained in reversed-phase chromatography. Coupling it with mass spectrometry provides unparalleled sensitivity and selectivity.

Principle of Operation

In HILIC, the stationary phase is polar (e.g., bare silica, amide, or diol-bonded silica), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. A water-rich layer is adsorbed onto the surface of the stationary phase. Analyte partitioning between the bulk organic mobile phase and this immobilized aqueous layer is the primary retention mechanism.[7] Polar analytes like Propane-1-sulfonothioic O-acid are well-retained. The high organic content of the mobile phase is also beneficial for electrospray ionization (ESI), leading to efficient desolvation and high sensitivity in the MS detector.

HILIC_MS_Workflow Sample Prepared Sample (in high organic) UPLC HILIC UPLC System (Amide Column) Sample->UPLC Inject ESI Electrospray Ionization (ESI, Negative Mode) UPLC->ESI Elute QTOF Mass Analyzer (Q-TOF or Triple Quad) ESI->QTOF Ion Transfer Detector Detector QTOF->Detector Mass Filtering Data Data System (m/z and Intensity) Detector->Data Signal

Caption: High-level workflow for the HIL-IC-MS/MS analytical method.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described in Section 2.2, but use a diluent that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate) to ensure good peak shape.

    • Dilute samples accordingly and filter through a 0.22 µm filter.

  • Instrumentation and Conditions:

    • LC-MS System: A UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (Q-TOF, Orbitrap).

    • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% to 60% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer:

      • Ionization: Electrospray Ionization (ESI), Negative Mode.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ or Multiple Reaction Monitoring (MRM) for highest selectivity if a suitable fragment ion can be identified.[8]

  • Self-Validation and QC:

    • System Suitability & Calibration: As per Section 2.3, using MS signal response.

    • Internal Standard: For optimal precision, consider using a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard.

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

ParameterMethod 1: IP-RP-HPLCMethod 2: Ion Chromatography (IC)Method 3: HILIC-MS
Principle Ion-pairing and reversed-phase partitionIon-exchangeHydrophilic partition
Selectivity ModerateHigh (for anions)Very High (mass-based)
Sensitivity (Est. LOQ) ~1 µg/mL (CAD), ~5 µg/mL (UV)~0.1 µg/mL<10 ng/mL
Linearity (R²) >0.995>0.998>0.999
Instrumentation Standard HPLCDedicated IC SystemLC-MS/MS System
Pros - Uses standard HPLC hardware- Robust and reliable- Excellent for simple aqueous matrices- High selectivity for anions- Low baseline noise- Unmatched sensitivity and selectivity- Provides structural confirmation- Fast analysis times
Cons - Complex mobile phase preparation- Long column equilibration times- Potential for baseline instability- Requires dedicated instrumentation- Susceptible to overload from high-salt matrices- High capital and maintenance cost- Potential for matrix-induced ion suppression- Requires skilled operators

Other Considered Methodologies

  • Gas Chromatography (GC): This method is unsuitable for direct analysis due to the non-volatile, ionic nature of the analyte. It would require a derivatization step to convert the sulfonic acid to a volatile ester (e.g., via silylation or alkylation).[9][10] This process adds complexity, time, and potential sources of error, making it less desirable than direct liquid chromatography methods.

  • Titrimetric Methods: While titrations are used for quantifying related sulfur compounds like thiosulfates,[11][12][13][14] they would lack the specificity required to quantify Propane-1-sulfonothioic O-acid in the presence of other acidic or redox-active species. These methods are generally not suitable for purity analysis or quantification in complex matrices.

Conclusion and Recommendation

For the quantification of Propane-1-sulfonothioic O-acid, the optimal analytical method is dictated by the specific application:

  • For routine quality control in clean matrices where moderate sensitivity is sufficient, Ion-Pair RP-HPLC with CAD detection offers a robust and accessible solution utilizing standard laboratory equipment.

  • For analyzing samples in simple aqueous matrices where high selectivity against other anions is paramount, Ion Chromatography is the superior choice, providing excellent resolution and sensitivity.

  • For bioanalytical studies, trace-level impurity analysis, or applications requiring the highest degree of certainty and sensitivity, HILIC-MS is the gold standard. Its ability to provide mass confirmation and achieve sub-ng/mL detection limits is unparalleled.

Each method, when properly validated, can provide accurate and reliable data. The detailed protocols and comparative data within this guide serve as a foundation for developing and implementing a fit-for-purpose analytical strategy in your laboratory.

References

  • A Revised Method for the Determination of Thiosulfate in the Presence of Bisulfite and Dithionite. (1978). DTIC.
  • Method 253 THIOSULF
  • Lawson, L. D., Wood, S. G., & Hughes, B. G. (1991). HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates. Planta Medica, 57(3), 263–270. [Link]

  • Lawson, L. D., & Hughes, B. G. (1991). Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. Planta Medica, 57(4), 363–370. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor
  • Lawson, L. D., & Hughes, B. G. (1991). Identification and HPLC Quantitation of the Sulfides and Dialk(en)yl Thiosulfinates in Commercial Garlic Products. Semantic Scholar. [Link]

  • Standardization of sodium thiosulf
  • Technical Support Center: Enhancing Thiol Derivatization for GC-MS Analysis. (n.d.). Benchchem.
  • Stehl, R. H. (1970). Separation and determination of aromatic sulfonates by ion-exchange column chromatography. Analytical Chemistry, 42(14), 1802–1806. [Link]

  • Corzo-Martínez, M., & Olano, A. (2009). Fast narrow-bore HPLC analysis of thiosulfinates in onions and hybrids. Relationship with the platelet anti-aggregant activity. Food Chemistry, 117(1), 164-170. [Link]

  • Arnáiz, E., et al. (2015). High-Performance Liquid Chromatography Method for the Monitoring of the Allium Derivative Propyl Propane Thiosulfonate Used as Natural Additive in Animal Feed. Food Analytical Methods, 8(7), 1775-1782. [Link]

  • Conboy, J. J. (1993). Identification of sulfonation by-products by ion chromatography.
  • Standardization of sodium thiosulf
  • Standardization of sodium thiosulf
  • GC Derivatiz
  • Handbook of Ion Chromatography. (n.d.). Thermo Fisher Scientific.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.).
  • Ghem-prakash, K., et al. (2021). Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions. Molecules, 26(11), 3185. [Link]

  • Organic Acid Analysis Service. (n.d.).
  • LC/MS/MS Method Package for Reactive Sulfur Profiling. (n.d.). Shimadzu.
  • Eckhardt, J. N., et al. (2022). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry, 6(3), 749-760. [Link]

  • The Use of Derivatization Reagents for Gas Chrom
  • GC Derivatizing Reagents Explained. (2021). Phenomenex.
  • Why Use GC Derivatiz

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Sulfhydryl-Reactive Chemistries: Evaluating Propane-1-sulfonothioic O-acid and Its Alternatives in Bioconjugation

Introduction: The Critical Role of Thiol-Specific Modification in Drug Development In the landscape of modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted biologics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thiol-Specific Modification in Drug Development

In the landscape of modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted biologics, the ability to selectively modify proteins is paramount. Cysteine residues, with their nucleophilic sulfhydryl (-SH) groups, offer a prime target for such modifications. The choice of reagent for this "bioconjugation" is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product.

This guide provides an in-depth performance evaluation of a class of sulfhydryl-reactive agents, the thiosulfonates, with a specific focus on the conceptual "Propane-1-sulfonothioic O-acid." While direct, extensive public data on this specific molecule is scarce, we can infer its properties and performance from the well-documented behavior of related S-alkyl thiosulfonates.[1] We will objectively compare its projected performance with established alternatives like maleimides and vinyl sulfones, supported by experimental data from the literature. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their experimental design.

Section 1: Understanding the Chemistry of Thiol Modification

The fundamental principle of thiol-specific modification lies in the reaction between an electrophilic reagent and the nucleophilic sulfhydryl group of a cysteine residue. The ideal reagent should exhibit high reactivity and selectivity for thiols, forming a stable covalent bond under physiological conditions.

The Thiosulfonate Moiety: A Promising but Overlooked Player

Thiosulfonates (R-S-SO₂-R') are a class of organosulfur compounds that have shown potential as antibacterial agents and are effective at modifying thiol groups.[1] The reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the electrophilic sulfur of the thiosulfonate, resulting in a stable disulfide bond and the release of a sulfinate leaving group.

Propane-1-sulfonothioic O-acid, as its name suggests, is a propane-substituted thiosulfonate. Its utility in bioconjugation would stem from its ability to introduce a propanesulfonate moiety onto a protein, potentially enhancing solubility or altering pharmacokinetic properties.

Established Alternatives: Maleimides and Vinyl Sulfones

For decades, maleimides have been the workhorse of thiol-specific bioconjugation.[2] They react rapidly with sulfhydryl groups via a Michael addition to form a stable thioether linkage.[3][4] However, the stability of this linkage has been a subject of concern, as retro-Michael reactions can lead to deconjugation, particularly in vivo.[2]

To address these stability issues, next-generation alternatives have emerged, including N-aryl maleimides and vinyl sulfones.[2] These compounds also react with thiols through a Michael addition but form more stable, irreversible thioether bonds.[2]

Section 2: Comparative Performance Analysis

The selection of a bioconjugation reagent is a multi-faceted decision that balances reaction kinetics, stability of the resulting conjugate, and the overall impact on the protein's function.

Reaction Kinetics and Efficiency

The speed and efficiency of the conjugation reaction are critical, especially when working with sensitive biomolecules.

Reagent ClassTypical pHReaction TimeEfficiencyKey Considerations
S-Alkyl Thiosulfonates 7.0 - 8.51 - 4 hoursHigh (>90%)Reaction forms a disulfide bond, which can be cleaved by reducing agents.
N-Alkyl Maleimides 6.5 - 7.51 - 2 hoursHigh (>90%)Fast reaction, but the resulting thioether can be unstable.[2]
N-Aryl Maleimides 7.4< 1 hourHigh (>90%)Faster reaction than N-alkyl maleimides with improved stability.[2][5]
Vinyl Sulfones 7.0 - 9.02 - 4 hoursHigh (>90%)Forms a very stable, irreversible thioether bond.[2]

Expert Insight: The choice between these reagents often depends on the desired end-product. If a reversible linkage is desired, for example, in applications where the payload needs to be released under specific reducing conditions, a thiosulfonate would be a suitable choice. For applications requiring high in vivo stability, such as ADCs, vinyl sulfones or N-aryl maleimides are generally preferred.[2]

Stability of the Conjugate

The stability of the bond formed between the protein and the modifying agent is arguably the most critical performance metric, especially for therapeutic applications.

Reagent ClassLinkage TypeStabilityNotes
S-Alkyl Thiosulfonates DisulfideReversibleCan be cleaved by endogenous reducing agents like glutathione.
N-Alkyl Maleimides ThioetherModerateSusceptible to retro-Michael addition, leading to deconjugation.[2]
N-Aryl Maleimides ThioetherHighThe thio-succinimide ring undergoes rapid hydrolysis to a more stable, ring-opened structure.[2]
Vinyl Sulfones ThioetherHighForms a stable, irreversible thioether bond.[2]

Trustworthiness through Self-Validation: The stability of a conjugate can be readily assessed experimentally. A common method involves incubating the conjugate in plasma and monitoring for the release of the payload over time using techniques like HPLC or mass spectrometry.

Section 3: Experimental Protocols

To ensure reproducibility and allow for objective comparison, detailed experimental protocols are essential.

General Protocol for Protein Sulfhydryl Modification

This protocol provides a general framework for conjugating a sulfhydryl-reactive reagent to a protein.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A 1. Protein Preparation - Buffer exchange into reaction buffer - (Optional) Reduction of disulfides C 3. Conjugation - Add reagent to protein solution - Incubate at specified temperature and time A->C Protein B 2. Reagent Preparation - Dissolve reagent in a suitable solvent (e.g., DMSO) B->C Reagent D 4. Quenching (Optional) - Add a small molecule thiol to quench unreacted reagent C->D E 5. Purification - Remove excess reagent by size-exclusion chromatography D->E F 6. Characterization - Confirm conjugation by mass spectrometry - Quantify degree of labeling E->F

Caption: General workflow for protein bioconjugation.

Step-by-Step Methodology:

  • Protein Preparation:

    • The protein of interest is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) containing an chelating agent like EDTA to prevent disulfide bond formation mediated by metal ions.[6]

    • If targeting cysteines involved in disulfide bonds, a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) is added to selectively reduce the disulfide bonds.[6] DTT should be avoided when using maleimides as it needs to be removed prior to the reaction.[3]

  • Reagent Preparation:

    • The sulfhydryl-reactive reagent (thiosulfonate, maleimide, or vinyl sulfone) is dissolved in an anhydrous organic solvent like DMSO to the desired stock concentration.[6] This should be done immediately before use as some reagents can be sensitive to hydrolysis.[6]

  • Conjugation Reaction:

    • The reagent solution is added to the protein solution at a specific molar ratio (e.g., 5-10 fold molar excess of reagent to protein).

    • The reaction mixture is incubated at room temperature or 4°C for a specified period (typically 1-4 hours), often with gentle mixing and protected from light.[6]

  • Quenching (Optional):

    • To stop the reaction, a low molecular weight thiol, such as cysteine or N-acetyl-L-cysteine, can be added to quench any unreacted reagent.[5][6]

  • Purification:

    • The conjugated protein is separated from excess, unreacted reagent and other small molecules using size-exclusion chromatography (desalting column).[6]

  • Characterization:

    • The success of the conjugation is confirmed using techniques like SDS-PAGE and mass spectrometry.

    • The degree of labeling (average number of reagents conjugated per protein) can be determined using various methods, including spectrophotometry (e.g., Ellman's reagent for quantifying free thiols) or mass spectrometry.[7]

Quantifying Free Sulfhydryls with Ellman's Reagent

The Ellman's assay is a widely used method for determining the concentration of free sulfhydryl groups in a sample.[7] It relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free sulfhydryl group, which produces a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[7]

G DTNB DTNB (Ellman's Reagent) MixedDisulfide Protein-S-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide Thiol Protein-SH (Free Sulfhydryl) Thiol->MixedDisulfide TNB TNB²⁻ (Yellow Product, A₄₁₂nm) MixedDisulfide->TNB

Caption: Reaction mechanism of Ellman's Reagent with a free sulfhydryl.

Section 4: Conclusion and Future Outlook

The field of bioconjugation is continuously evolving, driven by the need for more stable, efficient, and selective methods for modifying proteins. While maleimides have long been the industry standard, their limitations have spurred the development of superior alternatives.

Propane-1-sulfonothioic O-acid and other thiosulfonates represent a viable, albeit less common, class of reagents for sulfhydryl modification. Their key distinguishing feature is the formation of a reversible disulfide bond, which could be advantageous in specific applications. However, for indications requiring high in vivo stability, next-generation reagents like N-aryl maleimides and vinyl sulfones currently offer a more robust solution.

The selection of the optimal conjugation chemistry ultimately depends on the specific application and the desired attributes of the final bioconjugate. A thorough understanding of the underlying chemical principles and a careful evaluation of the available options are crucial for the successful development of next-generation protein therapeutics.

References

  • Sulfhydryl Labeling Experimental Protocol and Frequently Asked Questions (FAQ). (2026, March 20). [Source not available].
  • Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (2025, May 13). MDPI. [Link]

  • Fitzgerald, T. J., Johnson, R. C., & Wolff, E. T. (n.d.). Sulfhydryl oxidation using procedures and experimental conditions commonly used for Treponema pallidum. PMC. [Link]

  • Sustainable synthesis of thiosulfonates and disulfides by molybdenum-catalyzed selective oxidation of thiols. (n.d.). ResearchGate. [Link]

  • Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications. (n.d.). PMC. [Link]

  • Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (2026, March 13). ResearchGate. [Link]

  • Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. (2018, April 27). MDPI. [Link]

  • Study of Possible Alternatives to Sulphur Dioxide for Inhibiting Tyrosinase and Protecting Grape Must from Browning. (2026, February 26). ResearchGate. [Link]

  • The Latest Applications of 1,3-Propane Sultone. (n.d.). Nanjing Chemical Material Corp. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023, May 15). MDPI. [Link]

  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. (2023, May 12). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Propane-1-sulfonothioic O-acid proper disposal procedures

As a Senior Application Scientist, it is understood that navigating the disposal of novel or uncommon chemical entities requires a framework grounded in first principles, stringent safety protocols, and regulatory compli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that navigating the disposal of novel or uncommon chemical entities requires a framework grounded in first principles, stringent safety protocols, and regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of Propane-1-sulfonothioic O-acid, a compound for which specific literature is not widely available. The procedures outlined below are therefore based on the known reactivity of related organosulfur compounds, such as sulfonic acids, and overarching hazardous waste management principles established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Compound Profile

Propane-1-sulfonothioic O-acid (C₃H₈O₂S₂) is an organosulfur compound. Lacking a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on its functional groups and related chemical structures.

Structural Analogy & Predicted Hazards:

  • Acidity: The sulfonothioic O-acid functional group, R-S(O)(S)OH, is structurally related to sulfonic acid, R-SO₃H. Therefore, Propane-1-sulfonothioic O-acid should be presumed to be a corrosive acid . Strong acids can cause severe skin burns and eye damage upon contact.[1]

  • Reactivity: It is likely incompatible with strong bases (exothermic reaction) and strong oxidizing agents.[2]

  • Decomposition Products: Upon combustion or strong heating, organosulfur compounds typically release toxic and irritating sulfur oxides (SOx).[2]

  • Toxicity: The toxicological properties have not been fully investigated.[2] As a standard practice for novel compounds, it should be handled as if it were toxic to avoid inhalation, ingestion, and skin contact.

A summary of the presumed hazard profile is presented below.

Parameter Predicted Characteristic Rationale / Reference Compound
Chemical Formula C₃H₈O₂S₂N/A
Molecular Weight 140.23 g/mol N/A
Physical State To be determined by observationN/A
pH Acidic (Presumed)Analogy to Sulfonic Acids[3]
Primary Hazard Corrosive (Acid)Structural Analogy
Incompatibilities Strong Bases, Oxidizing AgentsGeneral Chemical Principles[2]
Toxicity Unknown; handle as toxicPrecautionary Principle
Combustion Byproducts Carbon Oxides (CO, CO₂), Sulfur Oxides (SOx)General for Organosulfur Compounds[2]

Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). A double-gloving approach (e.g., nitrile inner glove, heavy-duty outer glove) is recommended.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron is also advised.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a respirator with an appropriate acid gas/organic vapor cartridge may be necessary.

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Based on the presumed acidic nature, Propane-1-sulfonothioic O-acid waste must be classified as hazardous corrosive waste (EPA waste code D002) .

Key Segregation Steps:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a tightly sealing lid.[4][5]

  • Labeling: The container must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "Propane-1-sulfonothioic O-acid" (no abbreviations).[6]

    • The words "Hazardous Waste."

    • An accumulation start date.

    • The hazard characteristics: "Corrosive," "Toxic (Precautionary)."

  • Incompatible Wastes: Do not mix this waste with bases, oxidizing agents, or any other incompatible chemical classes.[7]

Step-by-Step Disposal Protocol

Disposal of Propane-1-sulfonothioic O-acid should not be attempted via sewer or regular trash.[6] The only appropriate method is through your institution's licensed hazardous waste management program.

Protocol for Collection and Removal:

  • Consult EHS: Before generating the waste, contact your institution's Environmental Health and Safety (EHS) office. Inform them that you are working with a novel organosulfur acid and establish a disposal plan in advance.

  • Transfer Waste: Working in a chemical fume hood and wearing full PPE, carefully transfer the waste Propane-1-sulfonothioic O-acid and any contaminated materials (e.g., pipette tips, contaminated wipes) into the designated hazardous waste container.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[5][8]

    • Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][8]

    • Ensure the SAA has secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[5]

  • Schedule Pickup: Once the container is full or you have completed the experimental work, arrange for a hazardous waste pickup with your EHS office.[6] Do not exceed the accumulation time limits set by the EPA and your institution.

Small-Scale Neutralization (For Emergency Spill Cleanup Only):

Neutralization of bulk waste is not recommended as it constitutes a treatment process that may require specific permits.[9] However, for small spills, a carefully controlled neutralization may be necessary.

  • Contain the Spill: Use a chemical absorbent sock or vermiculite to dike the spill.

  • Prepare Neutralizing Agent: Prepare a 5-10% solution of sodium bicarbonate or a 1:1 mixture of soda ash and slaked lime.

  • Slow Addition: Slowly and carefully add the neutralizing agent to the periphery of the spill, working inwards. Be prepared for gas evolution (CO₂) and potential heat generation.

  • pH Check: Once the reaction subsides, test the pH of the mixture with litmus paper or a pH meter to ensure it is between 6.0 and 8.0.

  • Collect Residue: Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of Propane-1-sulfonothioic O-acid.

G cluster_prep Phase 1: Pre-Operational Planning cluster_handling Phase 2: Active Handling & Waste Generation cluster_disposal Phase 3: Disposal Path A Identify Compound: Propane-1-sulfonothioic O-acid B Conduct Hazard Assessment (Presume Corrosive & Toxic) A->B C Consult Institutional EHS Office for Disposal Plan B->C D Work in Fume Hood with Full PPE C->D E Generate Waste D->E F Segregate Waste into Labeled, Compatible Container E->F G Spill or Routine Disposal? F->G H Routine Disposal: Store in SAA G->H Routine I Emergency Spill: Execute Spill Protocol G->I Spill J Schedule Pickup with EHS Hazardous Waste Program H->J K Collect Neutralized Residue into Waste Container I->K K->J

Caption: Decision workflow for Propane-1-sulfonothioic O-acid disposal.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • MCF Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Sciencelab.com, Inc. Material Safety Data Sheet - 1-Propane Sulphonic Acid Sodium Salt 99% HPLC. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]

  • New England Disposal Technologies. How Do You Dispose of Household Acids?. [Link]

  • Quimica Delta. Sulphonic Acid, 90% Safety Data Sheet. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.